Isoorientin
Description
Contextualization of C-Glycosyl Flavonoids in Phytochemical Research
Flavonoids are a diverse group of plant secondary metabolites recognized for their various health benefits. A particular subgroup, the C-glycosyl flavonoids, are distinguished by a direct carbon-carbon bond between a sugar moiety and the flavonoid's aglycone core. mdpi.com This structural feature confers greater stability against enzymatic and acidic hydrolysis compared to the more common O-glycosyl flavonoids. mdpi.com This stability has made C-glycosyl flavonoids like isoorientin (B1672268) a focal point in phytochemical research. mdpi.com They are widespread in the plant kingdom, found in species such as wheat, corn, and passion fruit. mdpi.comnih.gov The unique chemical structure of C-glycosyl flavonoids is believed to be a key factor in their biological activities.
Significance of this compound as a Bioactive Compound in Academic Studies
This compound, chemically known as luteolin-6-C-glucoside, has emerged as a compound of considerable interest in academic research due to its wide range of pharmacological activities. nih.govnih.govfoodb.ca It is a flavone (B191248), a specific type of flavonoid, and is found in various plants, including those used in traditional medicine. mdpi.comfrontiersin.orgaging-us.com Numerous studies have highlighted its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. mdpi.comnih.govwikipedia.org Its robust antioxidant and anti-inflammatory properties are considered central to its capacity to mitigate a variety of metabolic complications. nih.govbsb-muenchen.desci-hub.se
Scope and Objectives of Current this compound Research Trajectories
Current research on this compound is multifaceted, aiming to fully elucidate its therapeutic potential. A primary objective is to understand the molecular mechanisms that underpin its observed biological effects. This includes investigating its impact on various cellular signaling pathways. sci-hub.se Researchers are actively exploring its potential in the management of metabolic diseases such as diabetes and obesity, as well as its role in mitigating associated complications like hyperglycemia and insulin (B600854) resistance. nih.govbsb-muenchen.de Another significant area of investigation is its neuroprotective effects, with studies focusing on its potential application in neurodegenerative diseases like Alzheimer's. wikipedia.orgnih.govepstem.net Furthermore, the anti-inflammatory properties of this compound are being studied in the context of conditions like arthritis and inflammatory skin disorders. mdpi.comresearchgate.netresearchgate.net The overarching goal is to build a comprehensive evidence base to support the potential development of this compound as a therapeutic agent.
Detailed Research Findings
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C21H20O11 | nih.govsigmaaldrich.comcaymanchem.com |
| Molecular Weight | 448.38 g/mol | sigmaaldrich.com |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | nih.govfoodb.ca |
| Appearance | Yellow powder | sigmaaldrich.com |
| Melting Point | 236 - 237 °C | sigmaaldrich.com |
| Solubility | Soluble in methanol (B129727) and DMSO, slightly soluble in ethanol (B145695) and water. | foodb.casigmaaldrich.comcaymanchem.com |
| Classification | Flavone C-glycoside | nih.govfoodb.ca |
Biological Activities of this compound
The scientific literature reports a wide array of biological activities for this compound, primarily investigated through in vitro and in vivo studies.
Antioxidant Activity: this compound has demonstrated significant free radical scavenging capabilities. nih.gov Studies have shown its ability to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). caymanchem.comscielo.br Its antioxidant properties are considered crucial for its protective effects against oxidative stress-related conditions. nih.govaging-us.comsci-hub.se
Anti-inflammatory Effects: A substantial body of research supports the anti-inflammatory properties of this compound. mdpi.comfrontiersin.orgresearchgate.net It has been shown to inhibit the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net The compound also downregulates the expression of enzymes like cyclooxygenase-2 (COX-2). caymanchem.comresearchgate.net These effects are often attributed to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comsciopen.com
Neuroprotective Potential: this compound is being investigated for its potential to protect nerve cells from damage. wikipedia.org Research suggests it may have a role in mitigating neuroinflammation, a key factor in neurodegenerative diseases. researchgate.nettandfonline.com Studies have indicated that this compound can inhibit the activation of microglia, the primary immune cells of the central nervous system. researchgate.nettandfonline.com It has also been explored as an inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein implicated in the pathology of Alzheimer's disease. nih.gov
Metabolic Regulation: There is growing interest in the role of this compound in managing metabolic disorders. nih.govbsb-muenchen.de Research has shown its potential to ameliorate conditions such as hyperglycemia, hyperlipidemia, and insulin resistance. nih.govacs.org Studies in animal models have demonstrated that this compound can reduce serum lipid levels and alleviate lipid metabolic disorders. acs.orgacs.org It has also been shown to impact adipocyte metabolism and mitochondrial activity in vitro. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Bioprospecting of Isoorientin
Botanical Distribution and Diversity of Isoorientin-Producing Plant Species
The distribution of This compound (B1672268) is widespread, yet it is particularly characteristic of certain plant families and genera. It is recognized as one of the most common C-glucoflavones in the Gentianaceae family, alongside isovitexin (B1672635). mdpi.comnih.gov
This compound has been identified in a diverse array of plants, many of which have a history of use in traditional medicine or as food sources. Among medicinal herbs, it is notably present in various species of the Passiflora (passionflower) genus, including Passiflora incarnata. wikipedia.orgwikipedia.org It is also a key constituent in numerous Gentiana species, such as Gentiana olivieri, Gentiana asclepiadea, and Gentiana macrophylla. researchgate.net
The compound is found in other well-known medicinal plants, including Crataegus monogyna (hawthorn), Hypericum perforatum (St. John's Wort), Vitex negundo, and Theobroma cacao. researchgate.netwikipedia.org It has also been isolated from Polygonum orientale, Eremurus spectabilis, and the leaves of bamboo (Phyllostachys edulis). researchgate.netgoogle.comscielo.br
In the realm of food crops, this compound is present in cereals and legumes. nih.gov It is found in common buckwheat (Fagopyrum esculentum), oat, maize, prairie turnip, and common salsify. researchgate.netfoodb.cachemimpex.comfrontiersin.org Its presence in these crops makes it a potential biomarker for their consumption. foodb.ca
Table 1: Selected Botanical Sources of this compound This table is interactive. You can sort and filter the data.
| Plant Family | Genus/Species | Common Name | Primary Use | Reference(s) |
|---|---|---|---|---|
| Passifloraceae | Passiflora incarnata | Maypop, Passionflower | Medicinal | wikipedia.org |
| Gentianaceae | Gentiana olivieri | - | Medicinal | researchgate.netwikipedia.org |
| Gentianaceae | Gentiana macrophylla | Large Leaf Gentian | Medicinal | nih.gov |
| Gentianaceae | Gentiana asclepiadea | Willow Gentian | Medicinal | |
| Poaceae | Phyllostachys edulis | Moso bamboo | Medicinal, Food | google.com |
| Poaceae | Zea mays | Maize, Corn | Food Crop | nih.govfrontiersin.org |
| Polygonaceae | Fagopyrum esculentum | Common Buckwheat | Food Crop, Medicinal | researchgate.netfoodb.ca |
| Fabaceae | - | Legumes | Food Crop | nih.gov |
| Rosaceae | Crataegus monogyna | Common Hawthorn | Medicinal | researchgate.net |
| Hypericaceae | Hypericum perforatum | St. John's Wort | Medicinal | researchgate.net |
| Lamiaceae | Vitex negundo | Chinese chaste tree | Medicinal | wikipedia.org |
| Malvaceae | Theobroma cacao | Cacao | Food Crop | researchgate.net |
| Arecaceae | Euterpe oleracea | Açaí Palm | Food Crop | wikipedia.org |
| Asphodelaceae | Eremurus spectabilis | - | Medicinal | scielo.br |
The concentration of this compound in plants is not static; it can vary significantly based on geographical origin, ecological conditions, and the specific plant part analyzed. A study of Turkish Gentiana species revealed that the this compound content differed between species and among the leaves, flowers, and stems of the same plant. For most species, the leaves contained the highest concentrations, with G. olivieri leaves showing up to 3.70% this compound. Similarly, research on Echinodorus species from Brazil showed that the geographical location was a primary factor influencing the chemical profile, with this compound content ranging widely from 2.12 to 84.27 µg/mg of extract depending on the collection site. scielo.br
Ecological factors such as drying methods and cultivation temperature also play a crucial role. For instance, the concentration of this compound in Cecropia peltata leaves was found to be higher when dried using a CONA multifunctional solar dryer compared to traditional drying methods, and hydroalcoholic extracts yielded more this compound than aqueous extracts. preprints.org In wheatgrass seedlings, the optimal temperature for maximizing this compound content was determined to be around 25°C. hst-j.org Furthermore, studies on fermented rooibos tea have demonstrated that production season and quality grade cause substantial variation in the content of phenolic compounds, including this compound. nih.gov
Occurrence in Medicinal Herbs and Food Crops
Exploration of Alternative Biosynthetic Sources
The reliance on botanical sources for this compound is subject to geographic and environmental variability. This has spurred research into alternative, controllable, and potentially more sustainable methods of production, such as microbial biosynthesis.
Endophytic fungi, which reside within plant tissues without causing disease, are increasingly recognized as prolific sources of bioactive secondary metabolites, sometimes mirroring the chemistry of their host plant. nih.govbrin.go.id Research has confirmed that certain endophytic fungi can produce flavonoids. researchgate.nettandfonline.com
Specifically, this compound has been identified as a metabolite produced by endophytic fungi. Bioassay-guided fractionation of extracts from endophytic fungi isolated from the grass Poaampla led to the identification of this compound. researchgate.netresearchgate.net In another study, an endophytic fungus identified as Cadophora sp., isolated from the medicinal plant Gentiana straminea, was found to produce this compound with a yield of 1.569 mg/L in fermentation cultures. mdpi.com The ability of endophytic fungi to synthesize such compounds opens a new frontier for bioprospecting, offering a source independent of the host plant. frontiersin.org
Table 2: this compound Production by an Endophytic Fungus This table is interactive. You can sort and filter the data.
| Fungal Species | Host Plant | Compound(s) Produced | Reported Yield of this compound (mg/L) | Reference(s) |
|---|---|---|---|---|
| Cadophora sp. (Gs-6) | Gentiana straminea | This compound, Isovitexin, Quercetin | 1.569 | mdpi.com |
| Unspecified | Poaampla | This compound, Tricin, etc. | Not Quantified | researchgate.netresearchgate.net |
Metabolic engineering of microorganisms, often termed "microbial chassis," presents a highly promising platform for the customized production of high-value plant-derived compounds like this compound. By introducing and optimizing biosynthetic pathways in well-characterized microbes such as Escherichia coli and the yeast Yarrowia lipolytica, researchers can achieve high-titer production from simple carbon sources. asm.orgresearchgate.net
The general strategy for flavonoid biosynthesis in these hosts involves engineering central metabolism to increase the supply of key precursors, particularly malonyl-CoA. asm.orgnih.gov Subsequently, a heterologous biosynthetic pathway, comprising enzymes like chalcone (B49325) synthase, chalcone isomerase, and specific hydroxylases and glycosyltransferases, is introduced to convert precursors into the desired flavonoid. nih.govoup.com
Success in producing C-glucosylated flavones, including this compound, has been demonstrated in the non-conventional yeast Yarrowia lipolytica. researchgate.netresearchgate.net One successful approach involved a two-step indirect glycosylation process. This method uses a flavanone (B1672756) 2-hydroxylase (F2H) and a C-glycosyltransferase (CGT) to convert flavanone intermediates (like naringenin (B18129) and eriodictyol) into C-glucosides, yielding compounds such as isovitexin and this compound. researchgate.netresearchgate.net This demonstrates the feasibility of using engineered microbial systems for the de novo synthesis of this compound, paving the way for scalable and sustainable production.
Biosynthetic Pathways and Genetic Regulation of Isoorientin
Proposed Enzymatic Mechanisms in Isoorientin (B1672268) Biosynthesis
The formation of this compound from its precursor, the flavanone (B1672756) eriodictyol (B191197), can occur via distinct enzymatic routes. These pathways are primarily distinguished by the timing of the C-glycosylation step relative to the formation of the flavone (B191248) backbone. Two main routes have been identified: an "indirect" pathway involving a 2-hydroxyflavanone (B13135356) intermediate and a "direct" pathway where the flavone itself is glycosylated.
The biosynthesis of C-glycosyl flavones like this compound is distinct from that of O-glycosyl flavones. nih.gov Two primary pathways for this compound formation have been proposed, both involving the crucial role of a C-glucosyltransferase (CGT).
In one proposed pathway, the flavanone eriodictyol is first converted to the flavone luteolin (B72000) by a Flavone Synthase (FNS). researchgate.net Luteolin is then directly C-glycosylated at the 6-position by a specific CGT to form this compound. researchgate.netcore.ac.uk This direct glycosylation of a flavone has been demonstrated by the C-glucosyltransferase GtUF6CGT1 from Gentiana triflora, which can use luteolin as a substrate to produce this compound. core.ac.uknih.govuniprot.org
In contrast, the more extensively studied pathway in cereals like maize and rice involves the C-glycosylation of a 2-hydroxyflavanone intermediate, rather than the flavone itself. nih.govnih.govjst.go.jp In this route, an FNS is not required to create the flavone skeleton before the glycosylation event. jst.go.jp Instead, a flavanone-2-hydroxylase (F2H) first acts on the flavanone precursor. nih.gov The resulting 2-hydroxyflavanone is then recognized by a CGT, such as ZmCGT1 or UGT708A6 in maize, which catalyzes the attachment of a glucose moiety. nih.govnih.govnih.gov The final step is a dehydration reaction, which can occur spontaneously or be enzyme-catalyzed, to yield the stable flavone C-glycoside, this compound. nih.govresearchgate.net
Several C-glucosyltransferases involved in this compound biosynthesis have been identified and characterized from various plant species.
Table 1: Characterized C-Glucosyltransferases in this compound Biosynthesis
| Enzyme | Source Organism | Substrate(s) | Product(s) | Pathway | Reference |
|---|---|---|---|---|---|
| GtUF6CGT1 (Gt6CGT) | Gentiana triflora | Luteolin, Apigenin (B1666066) | This compound, Isovitexin (B1672635) | Direct | core.ac.ukuniprot.orgresearchgate.netnih.gov |
| UGT708A6 | Zea mays (Maize) | 2-hydroxyeriodictyol, 2-hydroxynaringenin | This compound, Orientin (B1677486), Isovitexin, Vitexin | Indirect | nih.govoup.com |
| ZmCGT1 | Zea mays (Maize) | 2-hydroxyflavanones | Flavone-C-glycosides (including this compound) | Indirect | researchgate.netnih.gov |
| OsCGT | Oryza sativa (Rice) | 2-hydroxyflavanones | Flavone C-glycosides | Indirect | researchgate.netfrontiersin.org |
Flavanone-2-hydroxylase (F2H) is a key enzyme that defines the indirect pathway for C-glycosyl flavone biosynthesis, which is prominent in grass species. nih.govresearchgate.net This enzyme belongs to the cytochrome P450 superfamily; for instance, the F2H in maize is designated as CYP93G5. nih.govoup.com
The catalytic function of F2H is to introduce a hydroxyl group at the C-2 position of a flavanone substrate. nih.gov In the context of this compound synthesis, F2H converts the flavanone eriodictyol into 2-hydroxyeriodictyol. nih.gov This 2-hydroxylated intermediate is the specific substrate required by certain C-glucosyltransferases, such as UGT708A6 from maize. nih.gov The C-glycosylation of 2-hydroxyeriodictyol is followed by a dehydration step, which results in the formation of the C-C bond between the glucose and the flavone ring, yielding this compound. nih.govresearchgate.net The co-expression of both an F2H and a CGT in yeast systems has successfully demonstrated the production of flavone C-glycosides from flavanone precursors, confirming the functionality of this pathway. nih.govresearchgate.net
Role of Flavone Synthase and C-Glucosyl Transferase
Genetic and Molecular Regulation of this compound Production in Plants
The quantity of this compound produced in a plant is not static; it is dynamically regulated by the expression of biosynthetic genes, the activity of the corresponding enzymes, and the influence of overarching regulatory networks, including transcription factors.
The accumulation of this compound in plant tissues often correlates directly with the expression levels of the genes encoding the biosynthetic enzymes. core.ac.uk In Gentiana triflora, a strong correlation was observed between the expression of the GtUF6CGT1 gene and the accumulation of this compound in leaves and petals. core.ac.uk Similarly, in maize silk, the natural variation in this compound levels has been linked to the gene ZmCGT1, which encodes a 2-hydroxyflavanone C-glycosyltransferase. nih.gov
Enzyme activity assays provide further insight into the regulation of biosynthesis. The catalytic properties of these enzymes, including their optimal pH, temperature, and substrate preferences, have been determined. For example, the recombinant Gt6CGT from Gentiana triflora exhibits optimal activity at a pH of 7.5 and a temperature of 50°C. nih.gov The activity of some C-glucosyltransferases can be inhibited by specific metal ions. uniprot.org
The entire flavonoid pathway is regulated by transcription factors, particularly from the MYB, bHLH, and WD40 protein families, which can form regulatory complexes. encyclopedia.pubnih.gov These transcription factors control the expression of structural genes like Phenylalanine ammonia-lyase (PAL), Chalcone (B49325) synthase (CHS), and Chalcone isomerase (CHI), thereby influencing the availability of precursors for this compound synthesis. researchgate.netmdpi.com Integrated transcriptomic and metabolomic analyses in various plants have successfully linked the expression patterns of these genes to the accumulation profiles of specific flavonoids. mdpi.com
Table 2: Key Genes in the this compound Biosynthetic Pathway and their Regulation
| Gene | Encoded Enzyme | Plant Species | Key Regulatory Findings | Reference |
|---|---|---|---|---|
| ZmCGT1 | 2-hydroxyflavanone C-glycosyltransferase | Zea mays | Gene expression levels directly correlate with this compound content in silk. Natural polymorphisms affect enzyme function and this compound accumulation. | nih.gov |
| GtUF6CGT1 | Flavone C-glucosyltransferase | Gentiana triflora | Gene expression is correlated with C-glycosylflavone accumulation in leaves and petals. | core.ac.uk |
| UGT708A6 | Bifunctional C- and O-glucosyltransferase | Zea mays | Characterized as a C-glycosyltransferase using 2-hydroxyflavanones as substrates. | nih.gov |
| FcFNSII-2 | Flavone Synthase II | Fortunella crassifolia (Kumquat) | Transient overexpression increased transcription of other flavonoid pathway genes and accumulation of O-glycosyl flavones. | frontiersin.org |
| NRF2 | Transcription Factor (in human cells) | - | This compound upregulates and activates Nrf2, which in turn drives the expression of antioxidant enzymes. While not a plant gene, this shows a molecular interaction. | researchgate.netplos.org |
Metabolic engineering offers promising strategies to increase the production of this compound in both plants and microbial systems. A primary approach is the overexpression of key rate-limiting enzymes or regulatory genes in the biosynthetic pathway.
In maize, the targeted overexpression of the ZmCGT1 gene in silk resulted in a significant increase in this compound content, while conversely, suppressing the gene through RNA interference led to a decrease in its accumulation. nih.gov This demonstrates that ZmCGT1 is a critical control point for this compound synthesis in this crop.
Heterologous expression in microorganisms like Escherichia coli has also been successfully employed. Recombinant E. coli strains expressing a C-glucosyltransferase from Gentiana triflora have been engineered to convert exogenously supplied luteolin into this compound. scite.ai The yield of this biotransformation was significantly improved through systematic optimization, which included adjusting the induction strategy for gene expression, controlling the accumulation of inhibitory byproducts like acetic acid, and enhancing the intracellular supply of the sugar donor, UDP-glucose. scite.ai
Furthermore, innovative in vitro enzymatic systems have been developed. A "one-pot" system combining the C-glucosyltransferase Gt6CGT with a sucrose (B13894) synthase (GmSUS) from soybean created an efficient catalytic cascade. nih.govmdpi.com The sucrose synthase regenerates the expensive UDP-glucose donor from sucrose and UDP, allowing the C-glycosylation reaction to proceed to very high conversion rates, reaching titers of 3820 mg/L of this compound. nih.gov Such strategies represent a promising avenue for the large-scale industrial production of this bioactive compound. nih.gov
Advanced Methodologies for Isoorientin Isolation, Purification, and Characterization in Research
Extraction Techniques in Academic Studies
The initial step in isolating isoorientin (B1672268) involves its extraction from a plant source. The choice of extraction method significantly impacts the yield and purity of the final product. Both conventional and modern techniques are employed, each with its own set of advantages and optimized parameters.
Conventional Solvent Extraction Optimization
Conventional solvent extraction remains a widely used method for obtaining this compound. The efficiency of this technique is highly dependent on several factors, including the choice of solvent, solvent-to-solid ratio, temperature, and extraction time. Methanol (B129727) is a commonly used solvent for extracting this compound and other flavone (B191248) C-glycosides from plant materials like bamboo leaves. researchgate.net Research has shown that optimizing these parameters is crucial for maximizing the extraction yield. For instance, in the extraction of flavonoids from Passiflora edulis pulp, an experimental design methodology was used to optimize the process, leading to a validated HPLC method for quantification. utm.mx The pH of the solvent can also play a critical role; studies have indicated that acidic conditions (pH 2.5–3.5) can increase the recovery of some flavonoids. nih.gov
Modern Green Extraction Methods (e.g., Ultrasound-Assisted, Microwave-Assisted)
In a move towards more environmentally friendly and efficient processes, modern green extraction techniques have gained prominence. nih.gov These methods often offer reduced solvent consumption and shorter extraction times. ncsu.edu
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances mass transfer. ncsu.eduuantwerpen.be This method has been successfully applied to extract this compound from various plant sources. For example, an ultrasound-assisted solid-liquid extraction was performed on Asphodelus ramosus L. leaves using a 50/50 (v/v) mixture of methanol and water for 20 minutes. researchgate.net The optimization of UAE involves considering variables such as solvent composition, temperature, ultrasound amplitude, and solvent-to-solid ratio. researchgate.netmdpi.com Studies have shown that a combination of homogenizer-assisted and ultrasound-assisted extraction can yield high amounts of this compound. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to rapid cell rupture and release of intracellular compounds. researchgate.net MAE is noted for its efficiency, often requiring less time and solvent compared to conventional methods. ncsu.edu Research on Santolina chamaecyparissus demonstrated that MAE was more efficient than UAE for extracting phenolic compounds, including this compound. mdpi.com The optimization of MAE involves factors like microwave power, temperature, extraction time, and solvent properties. ncsu.edumdpi.com For instance, a study on Passiflora waste optimized MAE conditions using a factorial design to maximize the yield of this compound and other flavonoids. nih.gov
This table summarizes the optimized conditions and outcomes of different modern extraction techniques used for this compound.
| Method | Plant Source | Key Optimized Parameters | This compound Yield/Content | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Asphodelus ramosus L. | 50/50 (v/v) MeOH/H2O, 20 min | 1.24 ± 0.05% | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Passiflora edulis | Optimized via 24 factorial design (time, temp, ethanol (B145695) conc., sample/solvent ratio) | 0.94 mg g-1 | nih.gov |
| Homogenizer-Assisted Extraction (HAE) | Passiflora edulis | Considered best method based on green/sustainable factors | 1.07 mg g-1 | nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Santolina chamaecyparissus L. | Optimal time: 25 min | Identified as a major compound | mdpi.com |
| Microwave-Assisted Extraction (MAE) | Santolina chamaecyparissus L. | Optimal time: 15 min, 65% methanol at pH 2, 100°C | Identified as a major compound; MAE more efficient than UAE | mdpi.com |
Chromatographic Purification Strategies
Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the selective separation and purification of this compound.
High-Speed Counter-Current Chromatography (HSCCC) Applications
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible sample adsorption. researchgate.nettautobiotech.com This makes it highly effective for separating and purifying natural products. HSCCC has been successfully used to isolate this compound from various plant extracts. In one study, 20.1 mg of this compound with 98.5% purity was obtained from 250 mg of a crude extract of Patrinia villosa Juss using a solvent system of ethyl acetate-n-butanol-water (2:1:3, v/v/v). tautobiotech.comnih.gov Another study on the same plant used a similar solvent system (ethyl acetate-ethanol-water, 4:1:5, v/v) to yield 24.1 mg of this compound with over 98% purity from 300 mg of crude extract. researchgate.net Similarly, HSCCC was employed to isolate 31.5 mg of this compound from 500 mg of a crude extract of Lophatherum gracile. scilit.com
Macroporous Resin Adsorption Techniques
Macroporous resin (MAR) adsorption offers an efficient method for the enrichment and preliminary purification of flavonoids from large volumes of crude extract. mdpi.com The selection of the appropriate resin is critical and depends on the physical and chemical properties of both the resin and the target compound. mdpi.comresearchgate.net In a study on hydrolyzed oil palm leaf extract, the XAD7HP resin showed the best sorption capacity for this compound and other flavonoid C-glycosides. mdpi.comresearchgate.net The adsorption process was optimized for conditions such as pH (pH 5), temperature (298 K), and time (24 hours), with the adsorption kinetics fitting a pseudo-second-order model. mdpi.comresearchgate.net The adsorption of this compound onto this resin was well-described by the Langmuir isotherm model. mdpi.comresearchgate.net Another study utilized H103 resin for the purification of flavone C-glycosides from bamboo leaves, finding it to have the best adsorption and desorption performance among ten tested resins. asianpubs.org
This table details the application of HSCCC and Macroporous Resins for the purification of this compound.
| Technique | Plant Source | Key Parameters/Resin | Results | Reference |
|---|---|---|---|---|
| HSCCC | Patrinia villosa Juss | Solvent system: ethyl acetate-n-butanol-water (2:1:3, v/v/v) | 20.1 mg this compound (98.5% purity) from 250 mg crude extract | tautobiotech.comnih.gov |
| HSCCC | Patrinia villosa Juss | Solvent system: ethyl acetate-ethanol-water (4:1:5, v/v) | 24.1 mg this compound (>98.0% purity) from 300 mg crude extract | researchgate.net |
| HSCCC | Lophatherum gracile | Solvent system: ethyl acetate-n-butanol-ethanol-water (4:2:1.5:8.5, v/v/v/v) | 31.5 mg this compound from 500 mg crude extract | scilit.com |
| Macroporous Resin Adsorption | Hydrolyzed Oil Palm Leaf | XAD7HP resin; pH 5; 298 K; 24 h | Adsorption capacity of 7.62 mg/g; followed Langmuir isotherm | mdpi.comresearchgate.net |
| Macroporous Resin Adsorption | Bamboo Leaves | H103 resin | Best adsorption and desorption performance among 10 resins | asianpubs.org |
Analytical Method Development and Validation for Research Quantification
Accurate quantification of this compound in research is paramount. This requires the development and validation of robust analytical methods, primarily using high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC).
Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comrsc.org
A study on Vaccinium bracteatum Thunb. extract developed and validated an HPLC method for this compound. mdpi.com The method demonstrated excellent linearity (R² ≥ 0.9999) in the concentration range of 1.0–50.0 μg/mL. The average recovery was between 97.81–102.14%, with relative standard deviation (RSD) values below 2.0%, indicating high accuracy and precision. mdpi.com Similarly, an isocratic RP-HPLC method was developed for the simultaneous quantification of this compound and its isomers, achieving separation on a C18 column with a mobile phase of acetonitrile (B52724) and a formic acid buffer. rsc.org
HPTLC methods have also been developed for the simultaneous determination of this compound and other flavonoids in bamboo-leaf products. researchgate.net These methods are valued for being simple, precise, and accurate, with one study reporting an average recovery of 93.95% for this compound. researchgate.net
This table presents key validation data from different analytical methods developed for quantifying this compound.
| Method | Matrix | Linearity (Concentration Range) | Correlation Coefficient (R²) | LOD | LOQ | Accuracy (Recovery %) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-PDA | Vaccinium bracteatum Thunb. extract | 1.0–50.0 μg/mL | ≥ 0.9999 | 0.002 μg/mL | 0.005 μg/mL | 97.81–102.14% | mdpi.com |
| RP-HPLC | Plant Matrices | Not specified | 0.99989–0.99996 | 2.53–4.31 mg/mL | 7.66–13.08 mg/mL | Validated (RSD < 2.0%) | rsc.org |
| HPTLC | Bamboo-leaf flavonoids | 200–1200 ng/zone | ≥ 0.9995 | Not specified | Not specified | 93.95% | researchgate.net |
| HPLC-DAD | Asphodelus ramosus L. | 0.34–5.0% | 0.9974 | 0.10% | 0.34% | Validated (%RSD < 3.3) | researchgate.net |
| HPLC-UV/DAD | Passiflora edulis pulp | 5.0-80.0 mg L-1 | > 0.999 | 0.203 mg L-1 | 0.615 mg L-1 | 98.92-101.44% | utm.mx |
High-Performance Liquid Chromatography (HPLC) and HPLC-UV/DAD Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from various sources. mdpi.comresearchgate.nettandfonline.comphcog.com This method is favored for its high resolution and sensitivity, enabling the effective separation of this compound from other closely related flavonoids in complex mixtures like plant extracts. nih.gov A Diode Array Detector (DAD) is frequently paired with HPLC systems (HPLC-UV/DAD), allowing for the specific detection and quantification of this compound based on its characteristic ultraviolet (UV) absorbance, which typically shows maxima around 270 nm and 350 nm. researchgate.netresearchgate.net
Researchers have developed and validated numerous HPLC methods for this compound analysis. A common approach involves using a reversed-phase C18 column. researchgate.netnih.govresearcher.life The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, commonly water with a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. mdpi.comresearchgate.netnih.gov For instance, a method for analyzing bamboo leaves utilized a C18 column with a mobile phase of water (containing 0.5% v/v glacial acetic acid) and acetonitrile (85:15, v/v) at a flow rate of 1.0 mL/min. nih.gov Another validated method for Vaccinium bracteatum leaf extract used a gradient elution with methanol and 0.01% formic acid in water. mdpi.comresearchgate.net
The following interactive table summarizes HPLC-UV/DAD conditions used in different research studies for the analysis of this compound.
| Plant Source | Column | Mobile Phase | Flow Rate | Detection Wavelength |
| Vaccinium bracteatum | Eclipse XDB-C18 | Methanol and 0.01% formic acid in water (gradient) | 1.0 mL/min | 380 nm |
| Passiflora edulis | C18 | Acetonitrile and 0.2% formic acid in water (gradient) | 0.6 mL/min | 337 nm |
| Bamboo leaves | C18 | Water with 0.5% glacial acetic acid and acetonitrile (85:15, v/v) | 1.0 mL/min | Not Specified |
| Patrinia villosa | Lichrospher C18 | Acetonitrile, acetic acid, and water (20:1:80, v/v/v) | 1.0 mL/min | 254 nm |
High-Performance Thin-Layer Chromatography (HPTLC) Densitometry
High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable alternative to HPLC for the quantification of this compound, particularly for the rapid screening of multiple samples. scielo.brscielo.br This technique provides advantages such as lower solvent consumption, faster analysis time for multiple samples, and minimal sample cleanup requirements. scielo.brijprajournal.com In HPTLC, samples are applied to a high-performance plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a chamber with a suitable mobile phase. scielo.brthieme-connect.com After development, the plate is scanned using a densitometer to quantify the separated compounds based on their absorbance or fluorescence at a specific wavelength. scielo.br
A validated HPTLC method for quantifying this compound in Passiflora edulis rinds used silica gel plates as the stationary phase. scielo.brscielo.br The mobile phase consisted of a mixture of ethyl acetate, formic acid, and water. scielo.br For the analysis of flavonoids in corn silk, a mobile phase of ethyl acetate, formic acid, acetic acid, and water (10:1.1:1.1:2.5 v/v/v/v) was employed. thieme-connect.com Detection is often enhanced by spraying the plate with a derivatizing reagent, such as diphenylboric acid-2-aminoethylester, followed by observation under UV light (e.g., 366 nm). thieme-connect.com
The table below details the HPTLC conditions used for this compound analysis in a research setting.
| Plant Source | Stationary Phase | Mobile Phase | Detection |
| Passiflora species | HPTLC silica gel 60 F254 | Ethyl acetate, formic acid, water | Densitometry at 350 nm |
| Corn Silk | Silica gel 60 F254 | Ethyl acetate, formic acid, acetic acid, water (10:1.1:1.1:2.5 v/v/v/v) | 366 nm after derivatization |
Mass Spectrometry (MS/MS) for Metabolite Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of this compound and its metabolites. nih.gov This technique provides high sensitivity and specificity, allowing for the confident identification of compounds in complex biological matrices such as plasma, urine, and feces. tandfonline.comnih.gov
In a typical analysis, the parent this compound molecule is first ionized, often using electrospray ionization (ESI). In negative ion mode, this compound produces a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 447. tandfonline.comresearchgate.net This precursor ion is then subjected to collision-induced dissociation to generate a characteristic fragmentation pattern (MS/MS spectrum). The fragmentation of the C-glycosidic bond is a key diagnostic feature. Common fragment ions observed for this compound include losses of water and characteristic cleavages of the glucose moiety, resulting in product ions at m/z 327 ([M-H-120]⁻) and 299. tandfonline.comutm.mxresearchgate.net
This fragmentation "fingerprint" allows researchers to identify not only the parent compound but also its various metabolites. For example, in a study on rats, LC-MS/MS was used to identify several phase I and phase II metabolites of this compound, including sulfated and glucuronidated conjugates, by observing the characteristic fragmentation of the this compound core structure alongside mass shifts corresponding to the metabolic modifications. tandfonline.comnih.gov
Validation Parameters: Linearity, Precision, and Recovery in Research Samples
To ensure the reliability and accuracy of analytical methods for this compound quantification, a thorough validation process is crucial, typically following guidelines from the International Conference on Harmonisation (ICH). mdpi.comnih.govparticle.dk Key validation parameters include linearity, precision, and recovery. wjarr.com
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. wjarr.comnih.gov For HPLC methods analyzing this compound, excellent linearity is consistently reported, with correlation coefficients (R²) greater than 0.999 over concentration ranges such as 1.0–50.0 μg/mL. mdpi.comresearchgate.netnih.gov
Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. wjarr.comnih.gov It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). mdpi.comphcog.com For this compound analysis, the relative standard deviation (RSD) for precision is typically required to be less than 5%, with many studies reporting values well below 2%, indicating high reproducibility of the method. mdpi.comresearchgate.netnih.gov
Recovery assesses the accuracy of the method by determining the percentage of the true amount of this compound that is detected. wjarr.comnih.gov This is often evaluated by spiking a blank matrix with a known concentration of the standard and analyzing the sample. mdpi.com For this compound, recovery values are generally expected to be within the range of 95-105%, and studies have reported recoveries between 97.81% and 102.14%, demonstrating the high accuracy of the extraction and quantification procedures. mdpi.comresearchgate.netnih.gov
The following table summarizes the validation parameters for an HPLC method developed for this compound analysis.
| Validation Parameter | Acceptance Criteria | Reported Values for this compound |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9999 |
| Intra-day Precision (RSD%) | < 5% | < 2.0% |
| Inter-day Precision (RSD%) | < 5% | < 2.0% |
| Accuracy (Recovery %) | 95-105% | 97.81–102.14% |
Preclinical Pharmacological Investigations of Isoorientin
Modulation of Oxidative Stress Pathways
Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of many diseases. nih.govfrontiersin.org Isoorientin (B1672268) has demonstrated significant capabilities in modulating pathways associated with oxidative stress through several distinct, yet interconnected, mechanisms.
Direct Free Radical Scavenging Capabilities
A primary mechanism of antioxidant action is the direct neutralization of free radicals. This compound has shown potent free radical scavenging activity in various in vitro assays. sci-hub.se Studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have confirmed this capability. researchgate.netopenagrar.de
In one study, the DPPH radical scavenging activity of an extract rich in this compound was found to have an IC50 value of 42.2 ± 1.2 μg/ml, indicating potent scavenging action. openagrar.de The ABTS assay in the same study showed a similarly strong scavenging capacity with an IC50 value of 71.1 ± 1.1 μg/ml. openagrar.de These findings highlight this compound's ability to directly quench harmful free radicals, representing a frontline defense against oxidative damage. researchgate.netopenagrar.de
Upregulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by upregulating a suite of protective enzymes. researchgate.netmdpi.com Preclinical studies have repeatedly shown that this compound treatment leads to increased expression and activity of key antioxidant enzymes. These include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and NAD(P)H: Quinone Oxidoreductase 1 (NQO1). frontiersin.orgresearchgate.netnih.gov
For instance, in a study using H2O2-induced chondrocytes, this compound treatment significantly increased the levels of SOD, HO-1, and NQO1. nih.govaging-us.com Similarly, research on cisplatin-induced nephrotoxicity demonstrated that this compound upregulated the expression of HO-1 and NQO1 in kidney cells. frontiersin.org In porcine embryos, this compound treatment led to elevated expression of antioxidant-related genes such as SOD1, SOD2, and CAT. nih.gov This broad-spectrum upregulation of the cellular antioxidant machinery provides a more sustained and robust defense against oxidative insults compared to direct scavenging alone. frontiersin.orgnih.gov
Table 1: Documented Upregulation of Endogenous Antioxidant Enzymes by this compound in Preclinical Models
| Enzyme | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | H2O2-induced chondrocytes | Increased levels | nih.gov |
| Superoxide Dismutase (SOD) | Acetaminophen-induced hepatotoxicity in mice | Decreased depletion of SOD | nih.gov |
| Catalase (CAT) | Porcine early embryos | Upregulated gene expression | nih.gov |
| Heme Oxygenase-1 (HO-1) | Cisplatin-induced nephrotoxicity in mice | Increased expression | frontiersin.org |
| Heme Oxygenase-1 (HO-1) | LPS-induced RAW264.7 cells | Increased activation | nih.gov |
| Quinone Oxidoreductase 1 (NQO1) | t-BOOH-treated HepG2 cells | Increased protein levels | researchgate.net |
| Quinone Oxidoreductase 1 (NQO1) | 6-OHDA-induced neurotoxicity model | Increased levels | researchgate.net |
Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The coordinated upregulation of antioxidant enzymes by this compound is largely mediated through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. frontiersin.orgnih.govnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. researchgate.net Upon activation by stimuli like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant proteins, including HO-1 and NQO1. researchgate.net
Multiple studies have confirmed that this compound is a potent activator of this pathway. Research has shown that this compound induces Nrf2 activation and its translocation into the nucleus in various cell types, including liver cells (HepG2), kidney cells (mTECs), and neurons. frontiersin.orgresearchgate.netnih.gov This activation is often linked to upstream signaling cascades such as the PI3K/Akt and AMPK pathways. researchgate.netaging-us.comnih.gov The protective effects of this compound against certain toxic insults were found to be absent in Nrf2-deficient mice, confirming the critical role of this pathway in mediating this compound's antioxidant effects. frontiersin.orgnih.gov
Mitigation of Reactive Oxygen Species (ROS) and Lipid Peroxidation
A direct consequence of this compound's antioxidant activities is the significant reduction of intracellular Reactive Oxygen Species (ROS) and the subsequent prevention of lipid peroxidation. nih.gov ROS are highly reactive molecules that can damage cellular components, while lipid peroxidation is the oxidative degradation of lipids, which can lead to cell membrane damage. frontiersin.orgwikipedia.org
In preclinical models, this compound treatment has been shown to effectively decrease ROS levels induced by various stressors, such as hydrogen peroxide (H2O2) and amyloid-beta peptides. nih.govmdpi.com A key marker of lipid peroxidation is the level of malondialdehyde (MDA), a secondary byproduct. nih.gov Studies have consistently reported that this compound reduces elevated MDA levels in different models of oxidative stress, including in chondrocytes and in models of hepatotoxicity. researchgate.netnih.govnih.gov This demonstrates that this compound not only neutralizes existing radicals but also prevents the downstream cascade of cellular damage. researchgate.net
Anti-Inflammatory Mechanisms in Preclinical Models
Inflammation is a complex biological response that is tightly linked with oxidative stress. This compound has demonstrated significant anti-inflammatory properties in a variety of preclinical settings, primarily by targeting the production of key signaling molecules that drive the inflammatory process.
Inhibition of Pro-Inflammatory Mediators
A hallmark of this compound's anti-inflammatory action is its ability to suppress the production and expression of key pro-inflammatory mediators. scispace.comnih.gov These mediators, when overproduced, contribute to chronic inflammation and tissue damage. Research has shown that this compound can significantly inhibit mediators such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). nih.govmdpi.comresearchgate.net
In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, a standard model for studying inflammation, this compound markedly decreased the secretion of TNF-α and IL-6. scispace.comnih.govresearchgate.net It also inhibited the expression of the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins (B1171923). scispace.comnih.gov Similar inhibitory effects on TNF-α and IL-6 were observed in a model of amyloid-beta-induced neuroinflammation in microglial cells. mdpi.com These effects are often linked to the inhibition of upstream signaling pathways like Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. nih.govmdpi.com
Table 2: Documented Inhibition of Pro-Inflammatory Mediators by this compound in Preclinical Models
| Mediator | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | LPS-induced RAW264.7 macrophages | Decreased production/secretion | scispace.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Aβ25–35-induced BV2 microglial cells | Inhibited secretion and mRNA levels | mdpi.com |
| Interleukin-1β (IL-1β) | LPS-induced endotoxemia in mice | Decreased production | scispace.comnih.gov |
| Interleukin-6 (IL-6) | LPS-induced RAW264.7 macrophages | Significantly decreased secretion | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Aβ25–35-induced BV2 microglial cells | Reduced synthesis at protein and mRNA levels | mdpi.com |
| Cyclooxygenase-2 (COX-2) | LPS-induced RAW264.7 macrophages | Decreased expression | scispace.comnih.gov |
| Cyclooxygenase-2 (COX-2) | Aβ25–35-induced BV2 microglial cells | Inhibited expression | mdpi.com |
Modulation of Key Signaling Pathways (e.g., Nuclear Factor Kappa B, Mitogen-Activated Protein Kinase, Glycogen (B147801) Synthase Kinase 3 Beta)
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. These include the Nuclear Factor Kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Glycogen Synthase Kinase 3 Beta (GSK-3β) pathways.
Nuclear Factor Kappa B (NF-κB) Pathway
Research indicates that this compound can inhibit the NF-κB signaling pathway. mdpi.comnih.gov In microglial cells, this compound has been observed to suppress the activation of NF-κB. mdpi.com This is achieved by preventing the phosphorylation of IκB protein, an inhibitor of NF-κB. mdpi.com By inhibiting IκB phosphorylation, this compound effectively blocks the nuclear translocation of NF-κB, a critical step for its activation and subsequent gene expression. mdpi.comnih.govbiomolther.org Studies in A549 human lung cancer cells have shown that this compound decreases the expression of both total NF-κB and its phosphorylated form. nih.govspandidos-publications.com This inhibition of the NF-κB pathway is considered a key mechanism for the anti-inflammatory and anti-cancer effects of this compound. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway
Glycogen Synthase Kinase 3 Beta (GSK-3β) Pathway
This compound is recognized as a substrate-competitive inhibitor of GSK-3β. nih.govresearchgate.net By inhibiting GSK-3β, this compound can influence a variety of cellular processes, including inflammation and cell survival. nih.govresearchgate.netscispace.com In macrophages, this compound was found to increase the phosphorylation of GSK-3β at Ser9, which leads to its inactivation. nih.govresearchgate.net This inactivation of GSK-3β by this compound has been linked to the regulation of downstream signaling molecules, contributing to its anti-inflammatory properties. nih.gov In oral squamous cell carcinoma cells, this compound treatment resulted in a reduced expression of phosphorylated GSK-3β. nih.gov
Table 1: Effects of this compound on Key Signaling Pathways
| Signaling Pathway | Cell Line | Observed Effect | Reference |
| NF-κB | A549 (Lung Cancer) | Decreased expression of p-NF-κB and total NF-κB. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| BV2 (Microglia) | Inhibited phosphorylation of IκB and nuclear translocation of NF-κB. mdpi.com | mdpi.com | |
| MAPK | A549 (Lung Cancer) | Increased phosphorylation of p38 and JNK; decreased phosphorylation of ERK. nih.govspandidos-publications.com | nih.govspandidos-publications.com |
| HepG2 (Hepatoblastoma) | Inactivated ERK1/2; activated JNK and p38. nih.gov | nih.gov | |
| Chondrocytes | Regulated MAPK pathway to reduce apoptosis. aging-us.comresearchgate.net | aging-us.comresearchgate.net | |
| GSK-3β | RAW264.7 (Macrophages) | Increased phosphorylation (inactivation) of GSK-3β. nih.gov | nih.gov |
| SAS and SCC-25 (Oral Squamous Cell Carcinoma) | Reduced expression of p-GSK3. nih.gov | nih.gov |
Regulation of Arachidonic Acid Metabolites
Arachidonic acid is a polyunsaturated fatty acid that is metabolized into various bioactive compounds, including prostaglandins and leukotrienes, through pathways like the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. cvphysiology.commdpi.com These metabolites are key mediators of inflammation. cvphysiology.com
In preclinical studies, this compound has demonstrated the ability to regulate the production of these inflammatory mediators. Specifically, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound was shown to block the protein expression of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for producing prostaglandins during inflammation. cvphysiology.com By inhibiting COX-2 expression, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins. nih.gov This action contributes to the anti-inflammatory profile of this compound.
Antiproliferative and Apoptotic Effects in Cell Line Models
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In human lung cancer A549 cells, this compound treatment led to mitochondrial-dependent apoptosis. spandidos-publications.com This was characterized by a reduction in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). spandidos-publications.comosti.gov Similar apoptotic effects via the mitochondrial pathway have also been observed in HepG2 human hepatoblastoma cells. osti.gov
Furthermore, this compound can induce cell cycle arrest, a mechanism that halts the uncontrolled proliferation of cancer cells. researchgate.net In A549 cells, this compound was found to cause G2/M phase cell cycle arrest. spandidos-publications.com This was associated with a decreased expression of the cell cycle proteins cyclin B1 and CDK1/2, and an increased expression of the cell cycle inhibitors p21 and p27. spandidos-publications.com In gastric cancer AGS cells, this compound also induced G2/M arrest. researchgate.net
Inhibition of Cancer Cell Proliferation and Stemness
This compound has demonstrated the ability to inhibit the proliferation of various cancer cell types. Studies have shown its cytotoxic effects against lung cancer cell lines and its ability to inhibit the survival of pancreatic cancer cells. nih.govdovepress.com
Beyond general proliferation, this compound has been found to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. In oral squamous cell carcinoma (OSCC), this compound was shown to attenuate cancer stem-cell-like features. nih.govresearchgate.net This was achieved by inhibiting the Wnt/β-catenin/STAT3 signaling axis, which is crucial for maintaining stemness. nih.gov
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, contributing to metastasis. This compound has been found to suppress EMT in cancer cells.
In pancreatic cancer cell lines PATU-8988 and PANC-1, this compound treatment led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker N-cadherin. nih.govresearchgate.net It also decreased the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix, a key step in cell invasion. nih.govresearchgate.net Similarly, in oral squamous cell carcinoma, this compound was found to inhibit the EMT potential by suppressing the JAK/STAT3 and Wnt/β-catenin signaling pathways. researchgate.net
Induction of Ferroptosis in Chemoresistance Models
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS). nih.gov Emerging evidence suggests that inducing ferroptosis can be a strategy to overcome chemoresistance in cancer. nih.govresearchgate.net
This compound has been shown to reverse drug resistance in lung cancer by promoting ferroptosis. nih.gov In a chemoresistance model using cisplatin (B142131) (DDP)-resistant lung cancer cells, the combination of this compound and DDP significantly decreased cell viability and induced ferroptosis. nih.gov This was accompanied by an increase in intracellular iron, malondialdehyde (a marker of lipid peroxidation), and ROS, along with a decrease in glutathione (B108866). nih.gov Mechanistically, this compound was found to regulate the SIRT6/Nrf2/GPX4 signaling pathway to induce ferroptosis and overcome drug resistance. nih.govfrontiersin.org
Table 2: Antiproliferative and Pro-apoptotic Effects of this compound in Cancer Cell Lines
| Effect | Cell Line | Key Findings | Reference |
| Induction of Apoptosis | A549 (Lung Cancer) | Mitochondrial-dependent apoptosis, increased Bax/Bcl-2 ratio, cleavage of caspase-3 and PARP. spandidos-publications.com | spandidos-publications.com |
| HepG2 (Hepatoblastoma) | Mitochondrial dysfunction, release of cytochrome c, activation of caspase-3. osti.gov | osti.gov | |
| Cell Cycle Arrest | A549 (Lung Cancer) | G2/M phase arrest, decreased cyclin B1 and CDK1/2, increased p21 and p27. spandidos-publications.com | spandidos-publications.com |
| AGS (Gastric Cancer) | G2/M phase arrest. researchgate.net | researchgate.net | |
| Inhibition of Proliferation and Stemness | Pancreatic Cancer Cells | Inhibited cell survival. dovepress.com | dovepress.com |
| Oral Squamous Cell Carcinoma | Attenuated cancer stem-cell-like features by inhibiting Wnt/β-catenin/STAT3 signaling. nih.govresearchgate.net | nih.govresearchgate.net | |
| Suppression of EMT | Pancreatic Cancer Cells | Upregulated E-cadherin, downregulated N-cadherin, MMP-2, and MMP-9. nih.govresearchgate.net | nih.govresearchgate.net |
| Oral Squamous Cell Carcinoma | Inhibited EMT potential via suppression of JAK/STAT3 and Wnt/β-catenin signaling. researchgate.net | researchgate.net | |
| Induction of Ferroptosis | Cisplatin-resistant Lung Cancer Cells | Reversed drug resistance, increased intracellular iron, MDA, and ROS. nih.gov | nih.gov |
Metabolic Regulatory Effects in Experimental Models
This compound, a naturally occurring C-glycosyl flavonoid, has been the subject of numerous preclinical studies to investigate its effects on metabolic regulation. Research using various experimental models has demonstrated its potential to influence glucose and lipid metabolism, as well as mitochondrial function and energy expenditure.
Preclinical research indicates that this compound plays a significant role in enhancing insulin (B600854) sensitivity and glucose transport in fat cells. In vitro studies on both murine (3T3-F442A) and human adipocytes have shown that this compound can stimulate the uptake of 2-NBDG, a fluorescent glucose analog. nih.govcapes.gov.br In insulin-sensitive murine adipocytes, this compound treatment resulted in a 210% stimulation of glucose uptake, while in human adipocytes, the stimulation was 67% compared to insulin treatment alone. nih.govcapes.gov.br
A key finding is this compound's ability to counteract insulin resistance. nih.gov In adipocytes rendered insulin-resistant through treatment with tumor necrosis factor-alpha (TNF-α), this compound was still able to induce significant glucose uptake. nih.govcapes.gov.br The effect was also observed in 3T3-L1 adipocytes with palmitate-induced insulin resistance, where this compound enhanced glucose uptake by 56% compared to the untreated control. nih.gov
The mechanism underlying these effects is the activation of the insulin signaling pathway. nih.govcapes.gov.br The glucose uptake effect of this compound was nullified when inhibitors of this pathway were used. nih.govcapes.gov.br Further investigation revealed that this compound promotes the necessary phosphorylation of key proteins in the insulin signaling cascade and stimulates the transcription of genes that encode these signaling components. nih.govcapes.gov.br This includes the enhanced phosphorylation of protein kinase B (AKT), a critical node in the insulin pathway. researchgate.netnih.gov
| Cell Model | Condition | Effect of this compound on Glucose Uptake | Reference |
|---|---|---|---|
| Murine 3T3-F442A Adipocytes | Insulin-Sensitive | 210% stimulation compared to insulin | nih.govcapes.gov.br |
| Human Adipocytes | Insulin-Sensitive | 67% stimulation compared to insulin | nih.govcapes.gov.br |
| Murine 3T3-F442A Adipocytes | TNF-α-Induced Insulin Resistance | 139% induction compared to rosiglitazone | nih.govcapes.gov.br |
| Human Adipocytes | TNF-α-Induced Insulin Resistance | 60% induction compared to rosiglitazone | nih.govcapes.gov.br |
| Murine 3T3-L1 Adipocytes | Palmitate-Induced Insulin Resistance | 56% enhancement compared to untreated control | nih.gov |
This compound has been shown to modulate fat metabolism and the development of fat cells (adipogenesis) in preclinical models. nih.gov In studies using 3T3-L1 adipocytes exposed to palmitate, this compound treatment was found to lessen the accumulation of lipids. nih.gov It also reduces lipid storage in mature 3T3-L1 adipocytes and promotes the release of glycerol (B35011), indicating an increase in lipolysis. researchgate.netnih.gov
The molecular mechanisms for these effects involve the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govresearchgate.net Activation of AMPK by this compound leads to the modulation of genes involved in fat metabolism, including peroxisome proliferator-activated receptor gamma (PPARγ) and alpha (PPARα), as well as uncoupling protein 1 (UCP1), a key protein in fat browning and energy expenditure. nih.gov The protein expression of AKT, which also plays a role in lipid metabolism, is similarly enhanced by this compound. nih.govresearchgate.net
In an in vivo model using high-fructose-fed mice, this compound administration significantly lowered serum lipid levels. researchgate.net It appeared to mitigate lipid metabolic disorders by increasing the level of beneficial apolipoprotein A-I (apoA-I) and decreasing levels of apolipoprotein B (apoB) and the activity of fatty acid synthase (FAS) in the liver. researchgate.net
| Experimental Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Palmitate-Exposed 3T3-L1 Adipocytes | Ameliorated lipid accumulation | Activation of AMPK; modulation of PPARγ/α and UCP1 expression | nih.gov |
| Differentiated 3T3-L1 Adipocytes | Reduced lipid storage; increased glycerol release | Enhanced phosphorylation of AKT and AMPK | researchgate.netnih.govresearchgate.net |
| High-Fructose-Fed Mice | Reduced serum lipids; increased apoA-I; decreased apoB and liver FAS activity | Regulation of lipid metabolism and transport | researchgate.net |
This compound demonstrates the ability to positively influence mitochondrial function and cellular energy processes. In 3T3-L1 adipocytes where mitochondrial dysfunction was induced by palmitate, this compound treatment reversed these impairments by improving mitochondrial respiration. nih.gov Specifically, it increased the basal oxygen consumption rate (OCR) by 36% and also enhanced ATP production, maximal respiration, and the spare respiratory capacity. nih.gov
These findings are supported by other studies on 3T3-L1 adipocytes, which confirm that this compound enhances mitochondrial respiration, as evidenced by an increased oxygen consumption rate and ATP production. researchgate.netnih.gov The activation of AMPK is suggested to be a key part of the mechanism through which this compound modulates lipid metabolism and mitochondrial biogenesis. researchgate.netnih.gov
The effects of this compound on mitochondrial health extend to other cell types. In cultured skeletal muscle cells with chemically-induced mitochondrial dysfunction, this compound, along with other flavonoids, improved mitochondrial bioenergetics. nih.govresearchgate.net It also enhanced the expression of genes critical for mitochondrial function, such as Ucp2, Sirt1, Nrf1, and Tfam. nih.govresearchgate.net
| Cell Model | Inducer of Dysfunction | Effect of this compound | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Palmitate | Increased basal OCR (+36%), ATP production, maximal respiration, and spare capacity | nih.gov |
| Differentiated 3T3-L1 Adipocytes | None | Increased maximal respiration and ATP production | researchgate.netnih.gov |
| Cultured Skeletal Muscle Cells | Antimycin A | Improved mitochondrial bioenergetics; enhanced expression of Ucp2, Sirt1, Nrf1, Tfam | nih.govresearchgate.net |
This compound has been identified as an inhibitor of key enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase. x-mol.compsu.ac.th The inhibition of these enzymes can slow the absorption of glucose from food, a therapeutic strategy for managing post-meal high blood sugar. psu.ac.th
In one study, this compound was screened and identified as one of the major active inhibitors of both α-glucosidase and α-amylase in an extract from raspberry leaf-tea (Rubus corchorifolius). x-mol.commdpi.com Molecular docking analyses suggest that this compound interacts with the active sites of these enzymes through hydrogen bonding or van der Waals forces, thereby blocking their activity. x-mol.com Research has also identified this compound as an α-amylase inhibitory compound in the leaf extract of Phyllostachys edulis (Moso bamboo). acs.org Its chemical structure is considered well-suited to fit into the active site of α-amylase, which facilitates its inhibitory action. acs.org
Regulation of Mitochondrial Function and Energy Expenditure
Tissue-Specific Protective Effects in Preclinical Studies
Beyond its metabolic regulatory effects, this compound has demonstrated protective properties in specific tissues, most notably the liver, in various preclinical models of induced injury.
This compound exhibits significant liver-protective (hepatoprotective) effects against damage caused by various toxins and metabolic stress. researchgate.netsci-hub.se In a mouse model of liver injury induced by a high-fructose diet, this compound treatment was shown to reduce liver steatosis (fatty liver) and oxidative injury. researchgate.net This was evidenced by decreased serum levels of liver damage markers such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), as well as the inhibition of inflammatory cytokines. researchgate.net
The compound has also shown efficacy against drug-induced liver injury (DILI). nih.gov In a mouse model, this compound from Polygonum orientale L. was found to protect against DILI by activating the Nrf2 antioxidant response pathway through the AMPK/Akt/GSK3β signaling cascade. nih.gov Further studies showed that this compound can significantly lessen hepatotoxicity caused by acetaminophen (B1664979) (APAP). cabidigitallibrary.org This protective effect was linked to a reduction in the formation of malondialdehyde (MDA), a marker of oxidative stress, and a decrease in the depletion of the endogenous antioxidants superoxide dismutase (SOD) and glutathione (GSH). cabidigitallibrary.org
Additionally, this compound has been found to protect liver cells from damage induced by the environmental toxin benzo[a]pyrene. researchgate.net It was shown to attenuate pyroptotic cell death in hepatocytes by inhibiting the ROS/NF-κB/NLRP3/Caspase-1 signaling pathway. researchgate.net
| Injury Model | Experimental System | Hepatoprotective Effects of this compound | Mechanism of Action | Reference |
|---|---|---|---|---|
| High-Fructose Diet | Mice | Reduced liver steatosis and oxidative injury; decreased ALT, AST, ALP | Enhanced antioxidant defense; inhibition of inflammatory cytokines | researchgate.net |
| Drug-Induced Liver Injury (DILI) | Mice | Protected against DILI | Activation of Nrf2 via AMPK/Akt/GSK3β pathway | nih.gov |
| Acetaminophen (APAP) Toxicity | Mice and HepG2 Cells | Reduced hepatotoxicity | Decreased MDA formation; preserved SOD and GSH levels | cabidigitallibrary.org |
| Benzo[a]pyrene (BaP) Toxicity | HL-7702 Cells | Attenuated pyroptotic hepatocyte damage | Inhibition of ROS/NF-κB/NLRP3/Caspase-1 pathway | researchgate.net |
Nephroprotection in Induced Injury Models
Preclinical studies have explored the nephroprotective potential of this compound in various models of induced kidney injury. Cisplatin-induced acute kidney injury (AKI) is a significant concern in chemotherapy, characterized by complex pathological mechanisms including cellular uptake and accumulation, inflammation, and oxidative stress. nih.gov Animal models are crucial for investigating potential therapeutic interventions for AKI. gubra.dkgubra.dk These models, such as those induced by ischemia-reperfusion injury or nephrotoxic agents, allow for the evaluation of drug effects on renal cell death and inflammation. revistanefrologia.com
In a study utilizing a mouse model of cisplatin-induced nephrotoxicity, this compound demonstrated protective effects by inhibiting oxidative stress and apoptosis. academindex.com The mechanism of action was linked to the activation of the SIRT1/SIRT6/Nrf-2 pathway, key regulators of cellular stress responses. academindex.com Previous research has also highlighted this compound's ability to significantly reduce oxidative stress in both the liver and kidneys. nih.gov These findings suggest that this compound's antioxidant properties play a crucial role in its nephroprotective effects.
| Model | Key Findings | Mechanism of Action |
| Cisplatin-induced nephrotoxicity in mice | Attenuated kidney injury | Inhibition of oxidative stress and apoptosis via activation of the SIRT1/SIRT6/Nrf-2 pathway. academindex.com |
Neuroprotection in Experimental Degenerative Models
This compound has shown promise as a neuroprotective agent in several experimental models of neurodegenerative diseases. tandfonline.com These diseases are often linked to oxidative stress, neuroinflammation, and the accumulation of toxic protein aggregates. tandfonline.comresearchgate.net
In vitro studies using SH-SY5Y neuroblastoma cells, a common model for neurodegenerative research, have demonstrated this compound's protective capabilities. tandfonline.comresearchgate.net It was found to mitigate the neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and methylglyoxal (B44143) (MG). researchgate.netresearchgate.net The protective mechanisms involve the activation of the AMPK/AKT/Nrf2 signaling pathway, which enhances the expression of cytoprotective enzymes and protects against mitochondrial dysfunction. researchgate.netresearchgate.net this compound also reduced the production of inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses. tandfonline.com
Furthermore, in a model of amyloid-beta (Aβ)-induced toxicity, relevant to Alzheimer's disease, this compound was observed to reduce Aβ-induced cytotoxicity and inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the neurodegenerative process. tandfonline.com These findings highlight the multifaceted neuroprotective potential of this compound, targeting both oxidative stress and inflammatory pathways. tandfonline.com
| Model | Inducing Agent | Key Findings | Mechanism of Action |
| SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) | Protected against neurotoxicity. researchgate.net | Activation of the AMPK/AKT/Nrf2 signalling pathway. researchgate.net |
| SH-SY5Y neuroblastoma cells | Methylglyoxal (MG) | Prevented mitochondrial impairments. researchgate.net | Modulation of AMPK/PI3K/Akt pathways and upregulation of Nrf2-dependent antioxidant defenses. researchgate.net |
| SH-SY5Y neuroblastoma cells | Chlorpyrifos | Reduced neurotoxicity and oxidative stress. tandfonline.com | Reduced NF-κB and subsequent production of inflammatory cytokines (TNF-α, IL-1β). tandfonline.com |
| In vitro model | Amyloid-beta (Aβ) | Reduced Aβ-induced cytotoxicity. tandfonline.com | Inhibition of glycogen synthase kinase-3β (GSK3-β). tandfonline.com |
Chondroprotection in Oxidative Stress Models
Osteoarthritis (OA) is a degenerative joint disease where oxidative stress plays a significant role in the destruction of cartilage. nih.govmdpi.comresearchgate.net Chondrocytes, the sole cells in cartilage, are susceptible to apoptosis and senescence induced by oxidative stress, leading to extracellular matrix degradation. researchgate.net
In an in vitro model using hydrogen peroxide (H₂O₂)-induced chondrocytes, this compound demonstrated significant chondroprotective effects. nih.gov It was found to increase the activity of chondrocytes and reduce apoptosis. nih.gov The protective mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov
Furthermore, this compound was shown to enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD), heme oxygenase 1 (HO-1), and quinone oxidoreductase 1 (NQO-1), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways. nih.gov
| Model | Inducing Agent | Key Findings | Mechanism of Action |
| In vitro chondrocyte model | Hydrogen Peroxide (H₂O₂) | Increased chondrocyte activity, reduced apoptosis, and restored mitochondrial membrane potential. nih.gov | Inhibition of MAPK signaling pathway; activation of Nrf2 and PI3K/Akt signaling pathways. nih.gov |
Embryonic Development Support
Recent studies have highlighted the potential of this compound to support early embryonic development by mitigating oxidative stress and improving lipid metabolism. nih.govmdpi.comresearchgate.net In vitro culture of porcine embryos has been used as a model to investigate these effects. nih.govmdpi.com
Supplementation of the culture medium with this compound at a concentration of 10 nM significantly improved the blastocyst rate and the total number of cells per embryo. nih.govmdpi.comresearchgate.net Embryos treated with this compound exhibited lower levels of reactive oxygen species (ROS) and higher levels of glutathione, a key antioxidant. nih.govresearchgate.net
The underlying mechanisms for these improvements include the increased expression of the antioxidant regulator Nrf2, enhanced mitochondrial function, and reduced accumulation of lipid droplets. nih.govmdpi.comresearchgate.net this compound treatment also led to the upregulation of antioxidant-related genes (SOD1, SOD2, CAT) and genes involved in mitochondrial biogenesis (NRF1, NRF2, SIRT1). nih.govresearchgate.net Conversely, genes related to lipid synthesis were downregulated, while a gene associated with lipid hydrolysis was upregulated. nih.govresearchgate.net These findings suggest that this compound fosters a more favorable environment for early embryonic development by improving the embryo's antioxidant capacity and regulating its lipid metabolism. nih.govmdpi.com
| Model | Key Findings | Mechanism of Action |
| In vitro porcine early embryos | Enhanced blastocyst rate and total embryonic cell count. nih.govmdpi.comresearchgate.net | Reduced reactive oxygen species, elevated glutathione, increased Nrf2 expression, improved mitochondrial function, and reduced lipid droplet accumulation. nih.govmdpi.comresearchgate.net |
Wound Healing Promotion
This compound has been investigated for its potential to promote the healing of excisional skin wounds in preclinical models. In a study using male Swiss mice, topical application of a 2.5% this compound formulation was evaluated over a 14-day period. researchgate.netnih.gov
Three days after wound induction, the lesion area in the this compound-treated group was significantly smaller compared to the vehicle and control groups. researchgate.netnih.gov While no significant difference in wound area was observed at days 7 and 14, histological analysis of the scar tissue at day 14 revealed beneficial effects of this compound treatment. researchgate.netnih.gov Specifically, there was a reduction in epidermal thickness and a significant increase in collagen deposition. researchgate.netnih.gov
These tissue repair improvements were associated with a modulation of the early inflammatory response. On the third day after wounding, there was a decrease in myeloperoxidase activity, an indicator of neutrophil infiltration, and a reduction in the concentration of the pro-inflammatory cytokine interleukin-1β. researchgate.netnih.gov
| Model | Key Findings | Histological and Biochemical Changes |
| Excisional skin wounds in mice | Reduced wound area at day 3. researchgate.netnih.gov | Reduced epidermal thickness and increased collagen deposition at day 14. researchgate.netnih.gov |
| Promoted better tissue repair. researchgate.netnih.govnih.gov | Decreased myeloperoxidase activity and interleukin-1β concentration at day 3. researchgate.netnih.gov |
Antimicrobial and Antibiofilm Activities
Efficacy against Bacterial Strains (e.g., Carbapenem (B1253116) Non-Sensitive Escherichia coli)
The emergence of carbapenem-resistant Escherichia coli poses a significant public health threat. oup.comresearchgate.net this compound has demonstrated notable antimicrobial and antibiofilm activity against carbapenem non-sensitive E. coli isolated from raw goat milk. oup.comresearchgate.netnih.gov
Studies have shown that this compound possesses a clear antimicrobial capability, as determined by its minimum inhibitory concentration (MIC). nih.govresearchgate.net Furthermore, it exhibits synergistic activity when combined with conventional antimicrobial agents against these resistant strains. oup.comresearchgate.net
A key finding is this compound's ability to both inhibit the formation of biofilms and eradicate established ones. oup.comnih.govresearchgate.net At its MIC, the percentage of biofilm formation inhibition ranged from 27.8% to 75%, while the eradication of pre-formed biofilms ranged from 15.3% to 61.6%. oup.comresearchgate.netresearchgate.net Microscopic observations confirmed that the thickness of the E. coli biofilm decreased as the concentration of this compound increased. nih.govoup.com The mechanism appears to involve interaction with the extracellular polymeric substances (EPS) of the biofilm, as evidenced by a dose-dependent decrease in extracellular DNA (eDNA). nih.govoup.com
| Activity | Concentration | Percentage Range |
| Biofilm Formation Inhibition | MIC | 27.8% - 75% oup.comresearchgate.net |
| Established Biofilm Eradication | MIC | 15.3% - 61.6% oup.comresearchgate.net |
Inhibition and Disruption of Biofilm Formation
This compound has demonstrated significant potential as an agent for both preventing the formation of and dismantling existing microbial biofilms. nih.gov Research into its antibiofilm capabilities has revealed concentration-dependent efficacy against pathogenic bacteria, particularly drug-resistant strains. nih.gov
Studies have focused on carbapenem non-sensitive Escherichia coli isolated from raw goat milk, a significant concern for food safety and public health. nih.govresearchgate.net In these investigations, this compound was shown to effectively inhibit the formation of biofilms and also to eradicate pre-formed, mature biofilms. nih.govnih.gov The efficacy of this compound is directly related to its concentration, with higher concentrations leading to greater inhibition and eradication. nih.govoup.com
The percentage of biofilm inhibition was significant, ranging from 27.8% to 75% at its minimum inhibitory concentration (MIC). nih.gov At lower concentrations of 1/2 MIC and 1/4 MIC, the inhibition rates were 15.5% to 69.2% and 0% to 57.8%, respectively. nih.gov
Similarly, this compound was capable of destroying established biofilms. The percentage of eradication ranged from 15.3% to 61.6% at the MIC level. nih.gov The eradication rates were correspondingly lower at reduced concentrations. nih.gov
Table 1: Efficacy of this compound Against Carbapenem Non-Sensitive E. coli Biofilm
| Concentration | Biofilm Inhibition (%) | Biofilm Eradication (%) |
|---|---|---|
| MIC | 27.8% - 75% | 15.3% - 61.6% |
| 1/2 MIC | 15.5% - 69.2% | 0% - 61.4% |
| 1/4 MIC | 0% - 57.8% | 0% - 56.2% |
Microscopic analyses have provided visual confirmation of these findings. Observations using Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) indicated that treatment with this compound leads to a reduction in the thickness of E. coli biofilms. nih.govresearchgate.net As the concentration of this compound increased, the bacterial cells within the biofilm exhibited deformed shapes, appearing wrinkled and shriveled, indicating structural disruption. nih.gov
The mechanism behind this antibiofilm activity involves interaction with the biofilm's extracellular polymeric substances (EPS). nih.govresearchgate.net Research has shown a dose-dependent decrease in extracellular DNA (eDNA), a key component of the EPS matrix, upon treatment with this compound. nih.govnih.gov This suggests that this compound compromises the integrity of the protective matrix surrounding the bacteria. nih.gov Further confirmation of the antibiofilm mechanism was obtained through quantitative real-time polymerase chain reaction (qRT-PCR) assays, which analyzed the expression of genes associated with biofilm formation. researchgate.netoup.com
In addition to its effects on E. coli, the potential of this compound complexes has been explored. An this compound-zinc complex showed notable antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Molecular Mechanisms of Action of Isoorientin
Interplay with Cellular Signaling Cascades
Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Modulation
Isoorientin (B1672268) has been shown to modulate the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway, a crucial regulator of cell survival, growth, and proliferation. researchgate.netebi.ac.ukchvm.networldscientific.com Studies have demonstrated that this compound can inhibit the phosphorylation of Akt, a key downstream component of the PI3K pathway. researchgate.net This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netebi.ac.uk In the context of diabetic nephropathy, this compound has been found to stimulate autophagy by inhibiting the PI3K-AKT-TSC2-mTOR pathway, suggesting a protective role. worldscientific.com Furthermore, this compound's ability to activate Nrf2-mediated cytoprotective effects against oxidative damage in liver carcinoma cells is dependent on the PI3K/Akt pathway. researchgate.net In adipocytes, this compound has been observed to enhance the phosphorylation of Akt, which is associated with improved lipid metabolism. mdpi.comnih.govresearchgate.net It also stimulates glucose uptake by activating the insulin (B600854) signaling pathway, including the phosphorylation of PI3K and Akt. oup.com
Table 1: Effects of this compound on the PI3K/Akt Pathway
| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| HepG2 Cancer Cells | Inhibits Akt phosphorylation | Induces apoptosis | researchgate.netebi.ac.uk |
| Podocytes (Diabetic Nephropathy Model) | Inhibits PI3K-AKT-TSC2-mTOR pathway | Stimulates autophagy | worldscientific.com |
| Liver Carcinoma Cells | Activates Nrf2 via PI3K/Akt pathway | Cytoprotection against oxidative damage | researchgate.net |
| 3T3-L1 Adipocytes | Enhances Akt phosphorylation | Modulates lipid metabolism | mdpi.comnih.govresearchgate.net |
| Murine and Human Adipocytes | Induces phosphorylation of PI3K and Akt | Stimulates glucose uptake | oup.com |
| Gastric Cancer AGS Cells | Inhibits p-AKT expression | Inhibits cell migration | researchgate.netresearchgate.net |
AMP-Activated Protein Kinase (AMPK) Pathway Activation
The activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is another significant mechanism of this compound's action. researchgate.netfrontiersin.org this compound has been shown to activate AMPK signaling in pancreatic cancer cells, leading to the inhibition of cell proliferation and migration, and the induction of apoptosis. researchgate.netdovepress.comnih.govnih.gov This activation also downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. researchgate.netdovepress.comnih.gov In adipocytes, this compound-mediated AMPK activation is linked to the modulation of lipid metabolism and mitochondrial biogenesis. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Studies have also demonstrated that this compound can increase the phosphorylation of AMPK, which contributes to its hepatoprotective effects. frontiersin.org
Table 2: Effects of this compound on the AMPK Pathway
| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| Pancreatic Cancer Cells | Activates AMPK signaling | Inhibits proliferation, migration; induces apoptosis; downregulates VEGF | researchgate.netdovepress.comnih.govnih.gov |
| 3T3-L1 Adipocytes | Activates AMPK | Modulates lipid metabolism and mitochondrial biogenesis | mdpi.comnih.govresearchgate.netnih.govresearchgate.net |
| HepG2 Cells (Hepatotoxicity Model) | Increases AMPK phosphorylation | Contributes to hepatoprotective effects | frontiersin.org |
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
This compound exhibits regulatory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation, cell proliferation, and apoptosis. spandidos-publications.comfrontiersin.orgnih.gov Research indicates that this compound can modulate the three main MAPK subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. spandidos-publications.comfrontiersin.orgnih.gov In human hepatoblastoma cells, this compound was found to inhibit the levels of ERK1/2 while increasing the expression of JNK and p38, leading to apoptosis. ebi.ac.uknih.gov Similarly, in A549 lung cancer cells, this compound activated the p38 and JNK pathways while inhibiting ERK signaling. spandidos-publications.com Conversely, in a model of cisplatin-induced nephrotoxicity, this compound was shown to reduce the phosphorylation of JNK, ERK, and p38, thereby suppressing inflammation. frontiersin.org In chondrocytes, this compound inhibited H2O2-induced oxidative stress by regulating the MAPK signaling pathway. researchgate.netaging-us.com
Table 3: Regulation of the MAPK Pathway by this compound
| Cell Type/Model | Effect on ERK | Effect on JNK | Effect on p38 | Overall Outcome | Reference |
|---|---|---|---|---|---|
| HepG2 Hepatoblastoma Cells | Inhibits | Activates | Activates | Induces apoptosis | ebi.ac.uknih.gov |
| A549 Lung Cancer Cells | Inhibits | Activates | Activates | Induces apoptosis | spandidos-publications.com |
| Cisplatin-Induced Nephrotoxicity Model | Reduces phosphorylation | Reduces phosphorylation | Reduces phosphorylation | Suppresses inflammation | frontiersin.org |
| Chondrocytes (H2O2-induced) | Regulates | Regulates | Regulates | Inhibits oxidative stress | researchgate.netaging-us.com |
Nuclear Factor Kappa B (NF-κB) Signaling Inhibition
A key anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. spandidos-publications.comscispace.comnih.govall-imm.combiomolther.orgsemanticscholar.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. semanticscholar.org Studies have shown that this compound can suppress the activation of NF-κB in various cell types. spandidos-publications.comscispace.comnih.govbiomolther.orgsemanticscholar.org In A549 lung cancer cells, this compound decreased the expression of p-NF-κB. spandidos-publications.comnih.gov In macrophages, this compound inhibited the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines. scispace.comnih.gov This inhibition is also observed in models of neuroinflammation, where this compound blocks the NF-κB pathway in microglial cells. semanticscholar.org Furthermore, this compound's ability to downregulate the expression of CXCR4, a chemokine receptor involved in cancer metastasis, is mediated through the suppression of NF-κB activation. biomolther.org In allergic rhinitis models, this compound inhibited the NF-κB pathway in nasal tissues, helping to restore the Th1/Th2 balance. all-imm.com
Table 4: Inhibition of the NF-κB Pathway by this compound
| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| A549 Lung Cancer Cells | Decreases p-NF-κB expression | Contributes to apoptosis | spandidos-publications.comnih.gov |
| Macrophages | Inhibits NF-κB activation | Reduces pro-inflammatory cytokine production | scispace.comnih.gov |
| Microglial Cells (Neuroinflammation Model) | Blocks NF-κB pathway | Alleviates neuronal inflammation | semanticscholar.org |
| Breast and Colon Cancer Cells | Suppresses NF-κB activation | Downregulates CXCR4 expression | biomolther.org |
| Allergic Rhinitis Model | Inhibits NF-κB pathway in nasal tissues | Restores Th1/Th2 balance | all-imm.com |
Wnt/β-Catenin Pathway Abrogation
This compound has been found to abrogate the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a critical role in tumorigenesis. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com In oral squamous cell carcinoma (OSCC), this compound attenuates cancer cell stemness and epithelial-mesenchymal transition by inhibiting the Wnt/β-catenin pathway. researchgate.netnih.gov It achieves this by reducing the expression of β-catenin and preventing its colocalization in the nucleus. researchgate.netnih.gov In gastric cancer cells, this compound inhibits cell migration by suppressing the expression of β-catenin. researchgate.netresearchgate.net The abrogation of this pathway by this compound disrupts the signaling cascade that leads to the transcription of genes involved in cell proliferation and survival. researchgate.netnih.govfrontiersin.org
Table 5: Abrogation of the Wnt/β-Catenin Pathway by this compound
| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| Oral Squamous Cell Carcinoma (OSCC) | Inhibits Wnt/β-catenin signaling; reduces β-catenin expression and nuclear localization | Attenuates cancer stemness and epithelial-mesenchymal transition | researchgate.netnih.gov |
| Gastric Cancer AGS Cells | Inhibits β-catenin expression | Inhibits cell migration | researchgate.netresearchgate.net |
Signal Transducer and Activator of Transcription 3 (STAT3) Modulation
This compound also modulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in cancer cell proliferation, survival, and immune evasion. spandidos-publications.comresearchgate.netnih.govresearchgate.netnih.gov In A549 lung cancer cells, this compound was shown to decrease the expression of phosphorylated STAT3 (p-STAT3). spandidos-publications.comnih.gov In oral squamous cell carcinoma, this compound inhibits the JAK/STAT3 signaling pathway, which contributes to its anticancer effects. researchgate.netnih.gov This inhibition disrupts the transcriptional activity of STAT3, which is often constitutively activated in cancer cells. nih.gov In a model of sepsis-induced acute lung injury, this compound was found to activate the JAK2/STAT3 signaling pathway through the endothelial protein C receptor (EPCR), leading to anti-inflammatory and antioxidant effects. researchgate.net
Table 6: Modulation of the STAT3 Pathway by this compound
| Cell Type/Model | Effect of this compound | Observed Outcome | Reference |
|---|---|---|---|
| A549 Lung Cancer Cells | Decreases p-STAT3 expression | Contributes to apoptosis | spandidos-publications.comnih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Inhibits JAK/STAT3 signaling | Attenuates cancer stemness | researchgate.netnih.gov |
| Sepsis-Induced Acute Lung Injury Model | Activates EPCR-dependent JAK2/STAT3 pathway | Anti-inflammatory and antioxidant effects | researchgate.net |
Sirtuin (SIRT1/SIRT6) Pathway Activation
This compound has been identified as an activator of the Sirtuin 1 (SIRT1) and Sirtuin 6 (SIRT6) pathways. nih.gov Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as aging, inflammation, and metabolism. researchgate.netmdpi.comexplorationpub.com
Research indicates that this compound upregulates the expression of both SIRT1 and SIRT6. nih.gov This activation is not merely transcriptional; this compound has been shown to significantly increase the enzymatic activity of SIRT1. nih.gov The activation of SIRT1 and SIRT6 by this compound is linked to the subsequent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. nih.gov Studies using SIRT1 or SIRT6 inhibitors have demonstrated that the protective effects of this compound are diminished, confirming that it exerts its effects, at least in part, through the SIRT1/SIRT6 pathway. nih.gov For instance, this compound was found to attenuate cisplatin-induced nephrotoxicity by activating the SIRT1/SIRT6/Nrf-2 pathway, thereby inhibiting oxidative stress and apoptosis. nih.govnih.gov In porcine embryos, this compound treatment upregulated genes related to mitochondrial biogenesis, including SIRT1, contributing to improved development. nih.govresearchgate.netresearchgate.net
TC10 Rho Family GTPase Pathway
The TC10 Rho family of GTPases are signaling molecules involved in processes like neurite outgrowth, membrane transport, and actin cytoskeletal organization. nih.govresearchgate.netnih.gov They are key regulators of insulin-stimulated glucose transport in adipocytes. ebi.ac.ukmdpi.com While the direct interaction between this compound and the TC10 Rho family GTPase pathway is not extensively documented in current scientific literature, the broader family of Rho GTPases are known to be influenced by flavonoids and play a role in cellular processes that are also modulated by this compound, such as cell adhesion and migration. ehu.eus
Regulation of Gene and Protein Expression
Upregulation of Antioxidant-Related Genes (e.g., SOD1, SOD2, CAT)
A significant aspect of this compound's mechanism of action is its ability to enhance the cellular antioxidant defense system. It achieves this by upregulating the expression of key antioxidant-related genes. nih.govresearchgate.net Studies have consistently shown that treatment with this compound leads to increased mRNA levels of Superoxide (B77818) Dismutase 1 (SOD1), Superoxide Dismutase 2 (SOD2), and Catalase (CAT). nih.govresearchgate.netresearchgate.netmdpi.com
This upregulation contributes to a reduction in reactive oxygen species (ROS) and an increase in glutathione (B108866) levels, thereby mitigating oxidative stress. nih.govresearchgate.net The induction of these antioxidant enzymes is often mediated through the activation of the Nrf2 signaling pathway, which is a master regulator of the antioxidant response. nih.govmdpi.com
Table 1: Effect of this compound on Antioxidant Gene Expression
| Gene | Effect of this compound Treatment | Observed in |
|---|---|---|
| SOD1 | Upregulation | Porcine Embryos nih.gov |
| SOD2 | Upregulation | Porcine Embryos, PC12 Cells nih.govmdpi.com |
| CAT | Upregulation | Porcine Embryos, PC12 Cells nih.govmdpi.com |
Downregulation of Lipid Synthesis Genes (e.g., SREBP1, FASN)
This compound plays a role in regulating lipid metabolism by downregulating genes involved in lipid synthesis. nih.govresearchgate.netresearchgate.net Specifically, it has been shown to decrease the mRNA expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Fatty Acid Synthase (FASN). nih.govresearchgate.netresearchgate.net SREBP1 is a master transcriptional regulator of lipogenesis, and FASN is a key enzyme in the synthesis of fatty acids. plos.org By suppressing these genes, this compound can reduce lipid accumulation. nih.govresearchgate.net This effect on lipid metabolism has been observed in models of early embryonic development, where this compound treatment led to a significant decrease in lipid droplets. nih.govresearchgate.net
Table 2: Impact of this compound on Lipid Synthesis Gene Expression
| Gene | Effect of this compound Treatment | Function of Gene Product |
|---|---|---|
| SREBP1 | Downregulation | Master regulator of lipid homeostasis plos.org |
| FASN | Downregulation | Key enzyme in fatty acid synthesis plos.org |
Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., BAX, BCL-2)
This compound influences the delicate balance between cell survival and programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. nih.govresearchgate.net The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members like BCL-2 and pro-apoptotic members like BCL-2-associated X protein (BAX), are central to this process. archivesofmedicalscience.commdpi.complos.org
Research has demonstrated that this compound can increase the ratio of BAX to BCL-2. nih.gov An elevated BAX/BCL-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to apoptosis. nih.gov This mechanism suggests that this compound can selectively induce apoptosis in certain cell types, such as cancer cells. nih.gov
Table 3: this compound's Influence on Apoptotic Proteins
| Protein | Role in Apoptosis | Effect of this compound |
|---|---|---|
| BAX | Pro-apoptotic archivesofmedicalscience.complos.org | Upregulation nih.gov |
| BCL-2 | Anti-apoptotic archivesofmedicalscience.complos.org | Downregulation researchgate.net |
Alteration of Cell Adhesion and Invasion Markers (e.g., E-cadherin, N-cadherin, Matrix Metalloproteinases, Vascular Endothelial Growth Factor)
This compound can modulate markers associated with cell adhesion, migration, and invasion, processes that are critical in both normal development and cancer metastasis. ehu.eusfrontiersin.org Key molecules in these processes include cadherins (such as E-cadherin and N-cadherin), Matrix Metalloproteinases (MMPs), and Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov
E-cadherin is crucial for maintaining the integrity of epithelial tissues, and its loss is often associated with increased cell motility and invasion. ehu.eusresearchgate.net Conversely, the upregulation of N-cadherin can promote a more invasive phenotype. ehu.eusnih.gov VEGF is a potent angiogenic factor that promotes tumor growth and metastasis, and its expression can be negatively correlated with E-cadherin. researchgate.netnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion. researchgate.netnih.gov While direct studies on this compound's comprehensive effects on all these markers are ongoing, its influence on related pathways suggests a potential role in modulating the cellular machinery of adhesion and invasion.
Impact on Cytokine and Chemokine Expression (e.g., CXC Chemokine Receptor 4)
This compound has been shown to modulate the expression of key signaling molecules involved in cellular communication and migration, particularly the CXC Chemokine Receptor 4 (CXCR4). nih.gov This receptor, along with its ligand CXCL12 (also known as stromal cell-derived factor-1α or SDF-1α), plays a pivotal role in processes such as cancer metastasis. nih.govresearchgate.net
Research demonstrates that this compound can inhibit the expression of CXCR4 in various cancer cell lines, including breast and colon cancer cells. nih.govnih.gov This inhibitory effect occurs at the transcriptional level, meaning this compound suppresses the gene responsible for producing the CXCR4 protein. researchgate.netnih.gov The mechanism behind this suppression is linked to the inhibition of the transcription factor NF-κB, which is a known regulator of the CXCR4 gene. nih.govnih.gov By downregulating CXCR4 expression, this compound effectively reduces the invasive capacity of cancer cells that is typically stimulated by the CXCL12 ligand. nih.govresearchgate.net This targeted action on the CXCL12/CXCR4 signaling axis highlights a significant aspect of this compound's molecular activity. biomolther.org
Table 1: Effect of this compound on CXCR4 Expression and Related Factors
| Cell Line | Effect of this compound | Mechanism | Reference |
| Breast Cancer (MDA-MB-231) | Inhibits CXCR4 expression | Suppression of NF-κB activation | nih.gov |
| Colon Cancer (HCT116) | Inhibits CXCR4 expression (dose- and time-dependent) | Transcriptional suppression, suppression of NF-κB activation | nih.govbiomolther.org |
| Various Cancer Cells | Downregulates CXCR4 expression | Inhibition of transcription process | nih.govresearchgate.net |
Autophagy Regulation (LC3, BECLIN, P62)
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, maintaining cellular homeostasis. Key proteins that regulate and execute this process include Beclin-1, Microtubule-associated protein 1A/1B-light chain 3 (LC3), and Sequestosome 1 (p62/SQSTM1). mdpi.com Beclin-1 is crucial for initiating the formation of the autophagosome, the vesicle that engulfs cellular debris. mdpi.com During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane and is a hallmark of autophagy activation. novusbio.com The adaptor protein p62 binds to ubiquitinated cargo and to LC3-II, thereby targeting the cargo for degradation within the autophagosome, and is itself degraded in the process. mdpi.comnih.gov
Studies indicate that this compound can promote autophagy in certain cell types, such as HepG2 cancer cells. nih.govbiomolther.org This induction of autophagy is part of a complex signaling network that can be mediated by reactive oxygen species (ROS) and involves pathways like PI3K/AKT, JNK, and p38. nih.govbiomolther.org The interplay between these proteins is critical; Beclin-1 initiates the process, LC3 conversion signifies the progression of autophagosome formation, and the levels of p62 can indicate the efficiency of the autophagic clearance. mdpi.comnih.gov
Enzymatic Inhibition and Receptor Interaction Profiling
This compound's biological effects are also attributable to its ability to directly interact with and inhibit specific enzymes and to modulate receptor signaling pathways.
Inhibition of Oxidative Stress-Related Enzymes (e.g., Xanthine (B1682287) Oxidase, 15-Lipoxygenase)
Table 2: Inhibitory Activity of this compound on Oxidative Enzymes
| Enzyme | Inhibitory Effect | IC50 Value | Reference |
| Xanthine Oxidase (XO) | Strong inhibition | 117.2 µM | researchgate.net |
| 15-Lipoxygenase (15-LO) | Potent inhibition | 86.4 µM | researchgate.net |
Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Inhibition
Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase involved in numerous cellular processes, including inflammation and cell signaling. nih.govresearchgate.net Overactivation of GSK3β is associated with inflammatory responses. nih.govscienceopen.com this compound has been identified as a direct inhibitor of GSK3β. nih.govscienceopen.comnih.gov Its mechanism of inhibition is noteworthy; it acts as a substrate-competitive inhibitor, meaning it competes with the enzyme's natural substrates for binding. researchgate.net
The inhibition of GSK3β by this compound is also achieved by increasing the phosphorylation of GSK3β at a specific site (Serine 9), which inactivates the enzyme. nih.govscienceopen.com This inactivation leads to the modulation of downstream signaling pathways. For instance, inhibiting GSK3β can suppress the activation of pro-inflammatory pathways like NF-κB and ERK while boosting the activation of the protective Nrf2/HO-1 pathway. scienceopen.com
Interaction with Insulin Signaling Receptors (e.g., Insulin Receptor, Insulin Receptor Substrate 1, Insulin Receptor Substrate 2)
The insulin signaling pathway is crucial for glucose homeostasis. The pathway is initiated when insulin binds to the insulin receptor (IR), leading to the phosphorylation of key intracellular adapter proteins, primarily Insulin Receptor Substrate 1 (IRS-1) and Insulin Receptor Substrate 2 (IRS-2). mdpi.comuniprot.org These IRS proteins act as docking sites for other signaling molecules, propagating the insulin signal throughout the cell. uniprot.org
IRS-1 and IRS-2 are central nodes in this pathway, and their proper function is essential for metabolic regulation. unizulu.ac.zaresearchgate.net The interaction between the insulin receptor and IRS proteins is dependent on the phosphorylation of specific tyrosine residues on the receptor and the subsequent binding of the IRS proteins. nih.gov While direct binding studies of this compound with the insulin receptor, IRS-1, or IRS-2 are not extensively detailed in the provided context, its known effects on pathways like PI3K/AKT, which are downstream of IRS proteins, suggest a modulatory role in insulin signaling. nih.govbiomolther.org For example, this compound has been shown to activate AKT2, a key component of the insulin signaling cascade, in adipocytes. sci-hub.se This suggests an influence on the upstream components that regulate AKT, including the insulin receptor and its substrates.
Structure Activity Relationship Sar Studies of Isoorientin and Analogues
Influence of Glycosylation Position on Bioactivity (e.g., comparison with Orientin)
Isoorientin (B1672268) (luteolin-6-C-glucoside) and its isomer, orientin (B1677486) (luteolin-8-C-glucoside), share the same luteolin (B72000) aglycone and a C-linked glucose moiety. The sole structural difference is the attachment point of the sugar on the A-ring. akjournals.com This seemingly minor variation in the glycosylation position can lead to discernible differences in their biological activities.
In antioxidant assays, the positioning of the glycosyl group can also modulate activity. Some studies have reported that this compound exhibits stronger antioxidant capacity than orientin. mdpi.com The C-glycosidic bond, being resistant to enzymatic and acidic hydrolysis, imparts significant stability to both molecules compared to their O-glycoside counterparts. mdpi.com The differentiation between these isomers is also critical in analytical chemistry, as the C-6 or C-8 linkage influences their fragmentation patterns in mass spectrometry, with 6-C-glycosides typically producing more intense fragment ions. akjournals.com
| Bioactivity | This compound (Luteolin-6-C-glucoside) | Orientin (Luteolin-8-C-glucoside) | Key Findings | References |
| MAO-B Inhibition | IC₅₀: 11.08 µg/mL | IC₅₀: 11.04 µg/mL | The position of glycosylation (C-6 vs. C-8) has a minimal effect on MAO-B inhibition, with both isomers showing similar high potency. | turkjps.org |
| NF-κB Inhibition | IC₅₀: 8.9 µg/mL | IC₅₀: 12 µg/mL | This compound shows stronger inhibition of the NF-κB pathway compared to orientin, indicating the C-6 position is more favorable for this activity. | mdpi.com |
| iNOS Inhibition | IC₅₀: 48 µg/mL | IC₅₀: 54 µg/mL | Both isomers exhibit poor inhibition of iNOS, suggesting this specific anti-inflammatory pathway is not significantly targeted by either compound. | mdpi.com |
Impact of Aglycone Structure on Pharmacological Effects (e.g., comparison with Luteolin, Apigenin)
The pharmacological profile of this compound is significantly influenced by its aglycone, luteolin, and differs from flavonoids derived from other aglycones like apigenin (B1666066).
Comparing this compound to its aglycone, luteolin, reveals the impact of the glucose moiety. Generally, the presence of the bulky sugar group in this compound tends to decrease its antioxidant activity relative to luteolin. mdpi.com This is often attributed to steric hindrance, which can disrupt the planarity of the flavonoid system and impede its electron-donating capabilities. mdpi.com However, this glycosylation is not without benefits, as it enhances the molecule's stability and aqueous solubility. mdpi.com
The comparison between luteolin-based flavonoids (like this compound) and apigenin-based flavonoids (like vitexin) highlights the critical role of the B-ring substitution pattern. This compound and luteolin possess a catechol group (ortho-dihydroxyl groups at C-3' and C-4'), whereas apigenin has only a single hydroxyl group at C-4'. mdpi.comresearchgate.net This catechol structure is a well-established determinant for potent antioxidant activity, and as a result, luteolin and its glycosides consistently demonstrate superior free-radical scavenging capabilities compared to apigenin and its derivatives. mdpi.comnih.gov This structural feature is also believed to enhance anti-inflammatory actions. mdpi.com
| Compound | Aglycone | Key Structural Difference from this compound | Impact on Bioactivity | References |
| This compound | Luteolin | - | Baseline for comparison. | |
| Luteolin | Luteolin | Lacks the C-6 glucose moiety. | Generally exhibits higher antioxidant activity due to the absence of steric hindrance from the sugar. | mdpi.com |
| Apigenin | Apigenin | Aglycone lacks the C-3' hydroxyl group. | Exhibits lower antioxidant activity compared to luteolin due to the absence of the B-ring catechol group. | mdpi.comnih.gov |
| Vitexin | Apigenin | Aglycone lacks the C-3' hydroxyl group; glycosylation is at C-8. | Exhibits lower antioxidant activity compared to this compound/orientin due to the apigenin backbone. | mdpi.commdpi.com |
Role of Specific Functional Groups and Substituents in Activity
The bioactivity of this compound is a composite of contributions from its various functional groups and structural elements.
Hydroxyl (-OH) Groups : The number and placement of hydroxyl groups are paramount. The ortho-dihydroxyl arrangement at the C-3' and C-4' positions of the B-ring is a principal feature responsible for high antioxidant activity. mdpi.comnih.gov The hydroxyl groups located at C-5 and C-7 of the A-ring also contribute significantly to the molecule's antioxidant and anti-inflammatory properties. mdpi.com
C-Glycosidic Bond : The carbon-carbon bond linking the glucose unit to the luteolin aglycone confers considerable stability against hydrolysis, making this compound more robust in biological systems than O-glycosidic flavonoids. mdpi.com While the sugar moiety can introduce steric hindrance that sometimes lowers activity compared to the aglycone, it also enhances solubility and stability. mdpi.comnih.gov
Flavonoid Backbone : The core flavonoid structure, particularly the C2=C3 double bond in the C-ring conjugated with the 4-keto group, is crucial for activity. mdpi.comnih.gov This configuration creates a planar and rigid system that facilitates electron delocalization across the molecule, which is essential for its ability to scavenge free radicals.
Substituents : Any modification, such as the methylation of hydroxyl groups, typically leads to a reduction in biological activity, particularly antioxidant and anti-inflammatory effects. mdpi.commdpi.com The position of a functional group is as important as its presence; even small positional changes can significantly alter a molecule's properties and biological functions. rsc.orgaatbio.com
Computational Chemistry and Molecular Docking Approaches to SAR
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide powerful tools for exploring the SAR of this compound at a molecular level. researchgate.netacs.org These computational approaches predict how this compound binds to and interacts with protein targets, offering insights into its mechanisms of action.
Molecular docking simulations have been used to investigate the potential of this compound against a variety of disease-related proteins. Studies targeting proteins implicated in diabetes revealed that this compound exhibits a very strong binding affinity for the Glucose Transporter-4 (GLUT-4) receptor, with a calculated binding energy of -12.6 kcal/mol, suggesting a potential antidiabetic mechanism. nih.govtandfonline.com
In the context of Alzheimer's disease, docking studies showed that this compound can interact strongly with key enzymes like acetylcholinesterase (AChE), COX-2, and histone deacetylase 6 (HDAC6). frontiersin.orgsemanticscholar.org The predicted binding energies were often more favorable than those of existing FDA-approved drugs, highlighting its potential as a neuroprotective agent. frontiersin.org Similarly, for its antioxidant effects, docking simulations have shown that this compound can fit well into the active site of xanthine (B1682287) oxidase, an enzyme that produces reactive oxygen species, and interact with essential amino acid residues. researchgate.net
These computational findings help to explain the observed biological activities by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-protein complex. researchgate.netnih.gov This knowledge is invaluable for understanding the structural requirements for activity and for the rational design of more potent and selective analogues.
| Protein Target | Associated Disease/Activity | Predicted Binding Energy (kcal/mol) | Key Computational Finding | References |
| GLUT-4 | Diabetes | -12.6 | This compound shows a very high binding affinity, suggesting a role in glucose transport. | nih.govtandfonline.com |
| HDAC6 | Alzheimer's Disease | -6.97 | This compound may act as an inhibitor of HDAC6, a potential therapeutic target for AD. | semanticscholar.org |
| AChE, COX-2, MMP8 | Alzheimer's Disease | -9.8 to -15.0 | Binding energies were superior to some FDA-approved drugs for AD. | frontiersin.org |
| Xanthine Oxidase | Oxidative Stress | Not specified | This compound shows good affinity and interacts with key catalytic residues (GLU802). | researchgate.net |
| p38 MAPK | Inflammation | -6.85 | This compound is predicted to bind to and potentially inhibit a key protein in inflammatory signaling. | mdpi.com |
| Involucrin | Skin Moisturization | -6.5 | Docking suggests a high binding affinity to proteins involved in skin barrier function. | mdpi.com |
Preclinical Pharmacokinetics and Metabolism of Isoorientin
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Studies investigating the pharmacokinetic profile of isoorientin (B1672268) have primarily utilized Sprague-Dawley rat models. nih.govtandfonline.comresearchgate.net Following intravenous administration, this compound exhibits linear pharmacokinetic properties. nih.govtandfonline.comresearchgate.net However, the compound's behavior following oral administration is markedly different.
After oral ingestion, this compound demonstrates poor absorption from the gastrointestinal tract, leading to low plasma concentrations of the parent compound. nih.govresearchgate.netsci-hub.se In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, suggest that passive diffusion is the main mechanism for this compound's transport across the intestinal epithelium. nih.gov While these in vitro models indicate that this compound can be absorbed, in vivo data points to significant hurdles limiting its systemic availability. researchgate.netnih.gov
Excretion studies in rats provide further details on the fate of orally administered this compound. Over a 72-hour period following intra-gastric gavage, approximately 6% of the administered dose is recovered in the urine, while a much larger portion, about 45%, is recovered in the feces. nih.govtandfonline.comresearchgate.nettandfonline.com This distribution suggests that a substantial amount of this compound is either not absorbed or is eliminated via biliary excretion into the feces after absorption and metabolism.
In silico ADME predictions corroborate these findings, indicating that compounds like this compound, which exist as heterosides, are predicted to have low gastrointestinal absorption. researchgate.net
Table 1: Pharmacokinetic Parameters of this compound in Rats After Intravenous Administration
| Parameter | Value | Reference |
|---|---|---|
| Terminal Half-Life (t1/2) | 1.67 ± 1.32 to 2.07 ± 0.50 hours | nih.govtandfonline.comresearchgate.net |
| Pharmacokinetic Property | Linear | nih.govtandfonline.comresearchgate.net |
Identification and Characterization of this compound Metabolites (e.g., O-sulfate)
The metabolism of this compound is extensive, involving both phase I and phase II reactions. In rat models, following oral administration, the parent compound (this compound) and three distinct metabolites have been identified in urine and feces using HPLC-MS/MS. nih.govtandfonline.comresearchgate.nettandfonline.com These metabolites have been characterized as this compound 3'- or 4'-O-sulfate (M1), 3'-O-methylated this compound (M2), and 4'-O-methylated this compound (M3). tandfonline.com
Interestingly, only one of these metabolites, the O-sulfated conjugate M1, is detected in the plasma alongside low levels of the parent drug. nih.govtandfonline.comtandfonline.com This indicates that sulfation is a primary metabolic pathway for this compound that enters systemic circulation. The dihydroxy group at the 3',4'-position on the B-ring of this compound is believed to be crucial for this sulfation process, which is catalyzed by sulfotransferases (SULTs). uni-regensburg.de
In vitro investigations using human and rat liver microsomes have also shown that this compound can be metabolized into monoglucuronides. nih.govuni-regensburg.de Further analysis using human liver S9 fractions led to the specific identification of this compound-3'-O-α-glucuronide and this compound-4'-O-α-glucuronide. uni-regensburg.de Studies with Caco-2 cells have also detected a range of metabolites, including hydroxylated, methoxylated, and sulfated compounds. mdpi.com The enzymes involved in these transformations include uridine (B1682114) 5'-diphospho glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMT). tandfonline.comuni-regensburg.de
Table 2: Identified Metabolites of this compound in Preclinical Models
| Metabolite ID | Identification | Matrix Detected | Model | Reference |
|---|---|---|---|---|
| M1 | This compound 3'- or 4'-O-sulfate | Plasma, Urine, Feces | Rat (in vivo) | nih.govtandfonline.comresearchgate.net |
| M2 | 3'-O-methylated this compound | Urine, Feces | Rat (in vivo) | tandfonline.com |
| M3 | 4'-O-methylated this compound | Urine, Feces | Rat (in vivo) | tandfonline.com |
| - | Monoglucuronides | - | Human/Rat Liver Microsomes (in vitro) | nih.govuni-regensburg.de |
| - | This compound-3'-O-α-glucuronide | - | Human Liver S9 Fraction (in vitro) | uni-regensburg.de |
| - | This compound-4'-O-α-glucuronide | - | Human Liver S9 Fraction (in vitro) | uni-regensburg.de |
Bioavailability Considerations in Preclinical Settings
A significant finding from preclinical studies is the low oral bioavailability of this compound. sci-hub.sesci-hub.se In rats, the oral bioavailability has been measured to be approximately 8.98 ± 1.07%. nih.govtandfonline.comresearchgate.nettandfonline.com This low systemic exposure is attributed to two main factors: the compound's low aqueous solubility and extensive first-pass metabolism in the liver and/or gastrointestinal tract. nih.govtandfonline.comresearchgate.nettandfonline.com
Despite the low bioavailability of the parent compound, its primary plasma metabolite, this compound 3'- or 4'-O-sulfate (M1), reaches comparatively high concentrations in the bloodstream. nih.govtandfonline.comtandfonline.com This suggests that while this compound is absorbed to some extent, it is rapidly and extensively converted to its sulfated form before or as it enters systemic circulation. tandfonline.com This phenomenon highlights the importance of considering metabolite concentrations when evaluating the biological exposure and potential activity of this compound after oral intake.
Biomarker Development for this compound Intake
The pharmacokinetic profile of this compound has led to proposals for the development of reliable biomarkers for its intake. doi.org Given the low to undetectable plasma levels of the parent compound after oral administration, its direct measurement is not a feasible marker of consumption. tandfonline.com
Instead, the major plasma metabolite, this compound 3'- or 4'-O-sulfate (M1), has been identified as a promising biomarker. nih.govtandfonline.comresearchgate.nettandfonline.com The rationale is based on several key findings: M1 achieves significantly higher plasma concentrations (Cmax) than the parent drug—approximately four times higher in one study—and exhibits high systemic exposure. tandfonline.com Furthermore, its half-life in rats (7.50 ± 0.74 h) is similar to that of this compound (6.22 ± 2.24 h), making it a stable and easily detectable marker in plasma. tandfonline.com Therefore, measuring the plasma concentration of M1 could serve as a reliable indicator of this compound ingestion. nih.govtandfonline.comresearchgate.net
Additionally, this compound itself is found in various food items, and its detection could serve as a direct biomarker for the consumption of those specific foods, such as oats, common buckwheat, and barley. foodb.ca
Future Research Directions and Translational Perspectives Preclinical
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research should focus on identifying and validating novel molecular targets of isoorientin (B1672268). While studies have implicated pathways like MAPK, PI3K/AKT, and NF-κB, a comprehensive understanding of its direct protein interactions is still lacking. nih.govspandidos-publications.com
Key Research Areas:
Proteome-wide screening: Techniques such as affinity chromatography coupled with mass spectrometry can identify direct binding partners of this compound in various cell types.
Kinase profiling: Given that many signaling pathways involve kinases, screening this compound against a panel of kinases will help pinpoint specific enzymatic targets. For instance, this compound has been shown to inhibit Cyclooxygenase-2 (COX-2) with an IC50 of 39 μM. medchemexpress.com
Computational modeling and molecular docking: In silico studies can predict potential binding sites on proteins and guide further experimental validation. nih.gov
Investigation of epigenetic modifications: Exploring whether this compound influences enzymes involved in DNA methylation or histone modification could reveal novel regulatory mechanisms.
A deeper understanding of its molecular interactions will enable a more targeted approach to disease research and drug development.
Development of Advanced Preclinical Models for Disease Research
To better predict the efficacy of this compound in humans, it is essential to move beyond simple cell culture and rodent models.
Advanced Models for Future Research:
Organoid cultures: Patient-derived organoids for cancers (e.g., lung, pancreatic) or other diseases can provide a more physiologically relevant system to test this compound's effects.
Humanized mouse models: Mice engrafted with human tissues or expressing human genes can offer better insights into the compound's metabolism and efficacy.
Disease-specific complex models: For conditions like neurodegenerative diseases, models that replicate features like the blood-brain barrier are critical. scispace.com In studies on endotoxemia, this compound has been shown to protect the integrity of the blood-brain barrier. scispace.com
The use of such models will enhance the translational relevance of preclinical findings. For example, the RAW 264.7 mouse monocyte/macrophage cell line is increasingly used as a cellular model to study osteoclasts. nih.gov
Combination Studies with Existing Therapeutic Agents in Preclinical Settings
Investigating the synergistic or additive effects of this compound with established drugs could lead to improved therapeutic outcomes and potentially lower required doses, thereby reducing side effects.
Potential Combination Therapies to Explore:
Chemotherapy: Studies have already shown that this compound can enhance the anti-tumor activity of cisplatin (B142131) in lung cancer cells. frontiersin.org Further research with other chemotherapeutic agents in different cancer types is warranted.
Targeted therapies: Combining this compound with targeted drugs could help overcome drug resistance, a major challenge in cancer treatment.
Anti-inflammatory drugs: In chronic inflammatory diseases, combining this compound with standard-of-care anti-inflammatory agents could provide a more potent and multifaceted therapeutic approach.
These studies should include a thorough analysis of the molecular mechanisms underlying any observed synergistic effects.
Exploration of this compound Derivatives with Enhanced Bioactivity or Specificity
While this compound shows promise, its pharmacokinetic properties and bioavailability may not be optimal. Chemical modification to create derivatives could address these limitations.
Strategies for Derivative Development:
Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure of this compound and testing the activity of the resulting derivatives can identify key functional groups and lead to the design of more potent compounds.
Prodrug development: Creating prodrugs of this compound could improve its absorption and delivery to target tissues.
Nanoparticle-based delivery systems: Encapsulating this compound or its derivatives in nanoparticles can enhance stability, solubility, and targeted delivery. nih.gov
The goal is to develop new chemical entities based on the this compound scaffold with improved drug-like properties.
Methodological Advancements in Biosynthesis and Analytical Techniques
Efficient and scalable production of this compound is crucial for extensive preclinical and potential future clinical research.
Areas for Methodological Improvement:
Metabolic engineering: Optimizing microbial hosts like Escherichia coli for the biosynthesis of this compound can provide a sustainable and high-yield production platform. acs.org One study achieved a maximal production of 1371 mg/L. acs.org
Enzymatic synthesis: Exploring the use of specific enzymes, such as C-glycosyltransferases, can enable the regioselective synthesis of this compound and its derivatives. researchgate.net
Advanced analytical methods: Developing and refining high-performance liquid chromatography (HPLC) and other analytical techniques will ensure accurate quantification of this compound in biological samples and facilitate pharmacokinetic studies. fabad.org.tr
These advancements will support the entire pipeline of this compound research, from basic science to preclinical development.
Deeper Understanding of this compound's Role in Specific Physiological Processes
While much of the focus has been on the pathological effects of this compound, understanding its role in normal physiological processes is equally important.
Physiological Processes for Further Investigation:
Cellular metabolism: Investigating how this compound affects glucose uptake, lipid metabolism, and mitochondrial function in healthy cells will provide a more complete picture of its biological activities. nih.gov
Immune modulation: Beyond its anti-inflammatory effects, exploring how this compound modulates the activity of different immune cell populations under normal conditions is crucial.
Tissue homeostasis and repair: Studies on wound healing have shown that this compound can promote tissue repair, suggesting a role in maintaining tissue integrity. mdpi.comnih.gov
A comprehensive understanding of its physiological roles will help to anticipate any potential off-target effects and inform its safe therapeutic application.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to evaluate Isoorientin’s antioxidant activity, and what methodological considerations ensure reproducibility?
- Answer: In vitro models like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard for quantifying antioxidant capacity . For cellular models, HepG2 (human hepatocellular carcinoma) cells treated with oxidative stressors (e.g., Cu²⁺/H₂O₂) are used to assess protection against lipid peroxidation and DNA damage. Reproducibility requires strict control of reagent concentrations (e.g., H₂O₂ at 100–200 μM), incubation times (e.g., 24–48 hours), and triplicate measurements to account for batch variability .
Q. How can researchers accurately quantify this compound in plant extracts, and what chromatographic parameters optimize separation?
- Answer: High-performance liquid chromatography (HPLC) with UV detection at 350 nm is widely used. A C18 reverse-phase column (e.g., 5 μm, 250 × 4.6 mm) with a gradient elution of acetonitrile/water (0.1% formic acid) achieves optimal separation. Validation requires calibration curves (e.g., 1–100 μg/mL), retention time consistency (±0.1 min), and spike-recovery tests (85–115% acceptable range) .
Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in preclinical studies?
- Answer: Key parameters include Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) . Administer this compound via oral gavage (10–50 mg/kg in rodents) and collect plasma samples at intervals (e.g., 0.5, 1, 2, 4, 8, 12 hours). LC-MS/MS analysis with deuterated internal standards (e.g., this compound-d4) minimizes matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent bioactivity, such as pro-oxidant effects at high concentrations?
- Answer: Contradictions often arise from cell line-specific redox thresholds (e.g., HepG2 vs. normal hepatocytes). Use dose-response curves (0.1–100 μM) to identify the "transition concentration" where antioxidant activity reverses. Pair with orthogonal assays (e.g., glutathione depletion assays and ROS fluorescence probes) to confirm mechanistic shifts. Statistical tools like ANOVA with post hoc Tukey tests can identify significant inflection points (p < 0.05) .
Q. What strategies optimize the isolation of high-purity this compound from complex plant matrices like Passiflora spp.?
- Answer: Combine enzyme-assisted extraction (e.g., cellulase at 40°C for 2 hours) with macroporous resin chromatography (e.g., AB-8 resin, 70% ethanol elution). Purity is enhanced via preparative HPLC using a phenyl-hexyl column and isocratic elution (methanol:water = 35:65). Confirm purity (>98%) via NMR (e.g., δ<sup>13</sup>C signal at 56.7 ppm for methoxy groups) and HR-MS (m/z 461.1084 [M-H]⁻) .
Q. How should researchers design studies to evaluate this compound’s synergistic effects with chemotherapeutic agents?
- Answer: Use combination index (CI) analysis based on the Chou-Talalay method. Treat cancer cells (e.g., HepG2) with this compound and cisplatin/doxorubicin at fixed ratios (e.g., 1:1, 1:2, 2:1). Calculate CI values using CompuSyn software: CI < 1 indicates synergy. Validate with apoptosis assays (Annexin V/PI staining) and caspase-3 activation .
Q. What methodologies validate this compound’s molecular targets in signaling pathways (e.g., Nrf2/ARE or PI3K/Akt)?
- Answer: Employ RNA interference (siRNA) to knock down Nrf2 or Akt in HepG2 cells, followed by this compound treatment. Measure downstream targets (e.g., HO-1 for Nrf2, p-BAD for Akt) via Western blot. Molecular docking (AutoDock Vina) predicts binding affinities to Keap1 (Nrf2 inhibitor) or Akt’s PH domain. Confirm with surface plasmon resonance (SPR) for kinetic binding analysis (KD < 10 μM suggests high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
